Product packaging for Conteltinib(Cat. No.:CAS No. 1384860-29-0)

Conteltinib

Cat. No.: B606762
CAS No.: 1384860-29-0
M. Wt: 635.8 g/mol
InChI Key: NPJCURIANJMFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conteltinib is an orally available inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK), focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), with potential antineoplastic activity. Upon administration, this compound selectively binds to and inhibits ALK , FAK and Pyk2. The inhibition leads to disruption of ALK- , FAK- and Pyk2-mediated signal transduction pathways and eventually inhibits tumor cell growth in ALK-, FAK- and Pyk2-overexpressing tumor cells. Expression of these tyrosine kinases is dysregulated in various tumor types;  they play a key role in tumor cell migration, proliferation, survival, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H45N9O3S B606762 Conteltinib CAS No. 1384860-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N9O3S/c1-22(2)38-45(42,43)29-8-6-5-7-27(29)34-31-25-11-14-33-30(25)36-32(37-31)35-26-10-9-24(21-28(26)44-4)40-15-12-23(13-16-40)41-19-17-39(3)18-20-41/h5-10,21-23,38H,11-20H2,1-4H3,(H3,33,34,35,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJCURIANJMFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45N9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384860-29-0
Record name Conteltinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384860290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CONTELTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/URX2UMQ8XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Conteltinib's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conteltinib (also known as CT-707) is a potent, orally available, multi-kinase inhibitor demonstrating significant promise in the treatment of specific cancers, notably non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and preclinical and clinical efficacy. The information presented herein is intended to support further research and development efforts in the field of targeted cancer therapy.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound exerts its anti-neoplastic activity by targeting several key tyrosine kinases involved in tumor cell proliferation, survival, migration, and angiogenesis.[1] Its primary targets are Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][3]

Inhibition of Anaplastic Lymphoma Kinase (ALK)

This compound is a potent second-generation ALK tyrosine kinase inhibitor (TKI).[2] In enzymatic assays, it has been shown to be approximately 10-fold more potent than crizotinib against ALK.[4] ALK gene rearrangements are oncogenic drivers in a subset of NSCLC patients, leading to constitutive activation of the ALK fusion protein and subsequent downstream signaling.[2] this compound competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of pro-survival and proliferative signaling pathways.[2][4]

Inhibition of Focal Adhesion Kinase (FAK)

This compound demonstrates significant inhibitory effects on FAK, with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM in in vitro kinase assays.[1][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, cell adhesion, and migration.[5] Overexpression and activation of FAK are common in many cancers and are associated with increased malignancy and metastasis.[6] By inhibiting FAK, this compound disrupts these critical cellular processes.

Inhibition of Proline-rich Tyrosine Kinase 2 (Pyk2)

In addition to ALK and FAK, this compound also inhibits Pyk2, a kinase structurally related to FAK that is involved in similar signaling pathways regulating cell migration and adhesion.[1]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are a direct result of its ability to modulate key oncogenic signaling cascades downstream of its primary targets.

ALK Signaling Pathway

Aberrantly activated ALK in NSCLC triggers several downstream pathways, principally the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which collectively promote cell proliferation, survival, and evasion of apoptosis.[2] this compound's inhibition of ALK effectively dampens these signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK This compound This compound This compound->ALK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Figure 1: this compound's Inhibition of ALK Signaling Pathways.
FAK and Pyk2 Signaling Pathways

FAK and Pyk2 are central nodes in integrin-mediated signaling. Upon activation by extracellular matrix (ECM) engagement with integrins, FAK and Pyk2 autophosphorylate, creating docking sites for Src family kinases. This complex then phosphorylates downstream targets, including components of the PI3K-AKT and RAS-MAPK pathways, promoting cell migration, invasion, and survival. This compound's inhibition of FAK and Pyk2 disrupts this signaling axis.

FAK_Pyk2_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Focal Adhesion Complex cluster_downstream Downstream Signaling ECM ECM Proteins Integrin Integrins ECM->Integrin Binds FAK FAK Integrin->FAK Activates Pyk2 Pyk2 Integrin->Pyk2 Activates This compound This compound This compound->FAK Inhibits This compound->Pyk2 Inhibits Src Src FAK->Src Recruits & Activates PI3K_AKT PI3K-AKT Pathway FAK->PI3K_AKT RAS_MAPK RAS-MAPK Pathway FAK->RAS_MAPK Pyk2->Src Recruits & Activates Pyk2->PI3K_AKT Pyk2->RAS_MAPK Src->FAK Phosphorylates Src->Pyk2 Phosphorylates Cell_Outcomes Cell Migration, Invasion, Survival PI3K_AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes

Figure 2: this compound's Inhibition of FAK/Pyk2 Signaling.

Quantitative Data Summary

In Vitro Kinase Inhibitory Activity
Target KinaseIC50 (nM)Reference
FAK1.6[1][3]

Note: Specific IC50 values for ALK and various crizotinib-resistant ALK mutations are mentioned in preclinical studies but have not been publicly quantified in the reviewed literature.[4]

Preclinical Efficacy in Xenograft Models

In preclinical studies using xenograft models of ALK-positive NSCLC, this compound demonstrated marked anti-tumor activity in both crizotinib-sensitive and crizotinib-resistant tumors.[2] In a HepG2 xenograft nude mouse model, monotherapy with this compound (50 mg/kg) resulted in a 19.4% inhibition in tumor weight.[1]

Xenograft ModelTreatmentOutcomeReference
HepG2 (Hepatocellular Carcinoma)This compound (50 mg/kg)19.4% tumor weight inhibition[1]
ALK-positive NSCLC (crizotinib-sensitive)This compoundMarked anti-tumor activity[2]
ALK-positive NSCLC (crizotinib-resistant)This compoundMarked anti-tumor activity[2]
Clinical Efficacy (Phase 1 Study NCT02695550)

A multicenter, open-label, first-in-human phase 1 study evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with advanced ALK-positive NSCLC.[1][4]

Patient CohortNOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)Reference
ALK TKI-naïve3964.1% (95% CI, 47.2-78.8)15.9 months (95% CI, 9.26-23.3)15.0 months (95% CI, 9.06-25.8)[1][4]
Crizotinib-pretreated2133.3% (95% CI, 14.6-57.0)6.73 months (95% CI, 4.73-8.54)6.60 months (95% CI, 3.77-13.3)[1][4]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination (General Methodology)

While the specific protocol for determining the 1.6 nM IC50 of this compound against FAK has not been detailed in the available literature, a general methodology for such an assay, often the ADP-Glo™ Kinase Assay, is as follows:

Kinase_Assay_Workflow Start Start: Prepare Reagents Prepare_Kinase Prepare Kinase Solution (e.g., FAK) Start->Prepare_Kinase Prepare_Substrate Prepare Substrate Solution (e.g., Poly-Glu-Tyr) Start->Prepare_Substrate Prepare_this compound Prepare Serial Dilutions of this compound Start->Prepare_this compound Prepare_ATP Prepare ATP Solution Start->Prepare_ATP Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - this compound - ATP Prepare_Kinase->Reaction_Setup Prepare_Substrate->Reaction_Setup Prepare_this compound->Reaction_Setup Prepare_ATP->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) Incubation->Stop_Reaction Incubation2 Incubate Stop_Reaction->Incubation2 Detect_ADP Convert ADP to ATP & Detect Luminescence (Add Kinase Detection Reagent) Incubation2->Detect_ADP Incubation3 Incubate Detect_ADP->Incubation3 Measure_Luminescence Measure Luminescence Incubation3->Measure_Luminescence Calculate_IC50 Calculate IC50 Value Measure_Luminescence->Calculate_IC50

Figure 3: General Workflow for an In Vitro Kinase Assay.

Protocol Steps:

  • Reagent Preparation: Prepare solutions of the target kinase (e.g., recombinant human FAK), a suitable substrate, ATP, and serial dilutions of this compound in an appropriate kinase buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP.

  • Incubation: Allow the kinase reaction to proceed for a defined period at a controlled temperature.

  • Reaction Termination: Stop the reaction and deplete any unconsumed ATP using a reagent such as the ADP-Glo™ Reagent.

  • ADP Detection: Convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • IC50 Calculation: Plot the kinase activity against the concentration of this compound to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Xenograft Tumor Model (General Methodology)
  • Cell Culture: Culture human cancer cells (e.g., H3122CR NSCLC cells) under standard conditions.[5]

  • Animal Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude mice).[1]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., by oral gavage) at a specified dose and schedule.[1]

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and control groups.

Overcoming Resistance to Crizotinib

A key aspect of this compound's mechanism of action is its ability to overcome resistance to the first-generation ALK inhibitor, crizotinib. Preclinical studies have shown that this compound is effective against various crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.[4] This is clinically significant, as demonstrated by the 33.3% overall response rate in crizotinib-pretreated patients in the phase 1 trial.[1][4] One proposed mechanism for overcoming resistance in crizotinib-resistant NSCLC cells is through the activation of the PDPK1-AKT1 pathway by targeting FAK.[5]

Mechanisms of Resistance to this compound

The mechanisms of acquired resistance to this compound are not yet well-elucidated. As a second-generation TKI, it is plausible that novel on-target ALK mutations or activation of bypass signaling pathways could contribute to resistance. Further preclinical and clinical studies are warranted to investigate these potential mechanisms.

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined mechanism of action centered on the potent inhibition of ALK, FAK, and Pyk2. Its ability to overcome crizotinib resistance in ALK-positive NSCLC, coupled with a manageable safety profile, positions it as a valuable therapeutic candidate. The quantitative data from preclinical and early clinical studies support its continued development. Future research should focus on elucidating the mechanisms of resistance to this compound to inform the development of next-generation inhibitors and rational combination therapies.

References

Conteltinib: A Multi-Kinase Inhibitor Targeting ALK, FAK, and Pyk2 in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Conteltinib (CT-707) is an orally bioavailable, potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] These kinases are critical mediators in oncogenic signaling pathways, playing key roles in cell proliferation, survival, migration, and angiogenesis. Dysregulation of ALK, FAK, and Pyk2 is implicated in various malignancies, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, quantitative inhibitory activity, and the methodologies of key experimental studies.

Introduction

Receptor and non-receptor tyrosine kinases are pivotal in cellular signaling, and their aberrant activation is a hallmark of many cancers. This compound has emerged as a promising therapeutic agent due to its ability to simultaneously inhibit three key kinases:

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, genetic alterations in ALK are oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[2]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions, mediating signals from integrins and growth factor receptors to regulate cell motility, invasion, and survival.

  • Proline-rich Tyrosine Kinase 2 (Pyk2): A non-receptor tyrosine kinase structurally related to FAK, Pyk2 is involved in various cellular processes, including cell migration and proliferation.

This document will delve into the technical details of this compound's activity against these targets, presenting available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The inhibitory activity of this compound against its target kinases has been evaluated in various preclinical studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)Notes
FAK1.6[3][4][5][6]Determined by in vitro kinase assay.
ALKNot explicitly reportedStated to be approximately 10-fold more potent than crizotinib. Inhibition of ALK is more potent than the inhibition of FAK and Pyk2.[2]
Pyk2Not explicitly reportedInhibition is less potent than the inhibition of ALK.[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Phase I Clinical Trial Efficacy of this compound in ALK-Positive NSCLC Patients (NCT02695550)[2][7]
Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Overall (n=60) 53.3%80.0%9.26 months
ALK TKI-naïve (n=39) 64.1%[7]82.1%15.9 months[7]
Crizotinib-pretreated (n=21) 33.3%[7]76.2%6.73 months[7]

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the preclinical and clinical evaluation of kinase inhibitors like this compound.

In Vitro Kinase Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of ALK, FAK, and Pyk2.

Materials:

  • Recombinant human ALK, FAK, or Pyk2 enzyme

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radio-labeled (γ-³²P-ATP) or unlabeled

  • This compound (CT-707) at various concentrations

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare a series of dilutions of this compound in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant kinase enzyme, the kinase-specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated γ-³²P-ATP.

  • Measure the amount of incorporated radioactivity on the paper using a scintillation counter.

  • Alternatively, for non-radioactive assays, measure the product formation using methods like luminescence (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Objective: To determine the effect of this compound on the viability and induction of apoptosis in cancer cells.

Materials:

  • Cancer cell lines (e.g., ALK-positive NSCLC cells, hepatocellular carcinoma cells)

  • Cell culture medium and supplements

  • This compound (CT-707) at various concentrations

  • 96-well clear or opaque-walled plates

  • Reagents for viability assay (e.g., MTT, MTS, or CellTiter-Glo®)

  • Reagents for apoptosis assay (e.g., Annexin V-FITC and Propidium Iodide, Caspase-Glo® 3/7)

  • Plate reader (absorbance, fluorescence, or luminescence)

  • Flow cytometer

Procedure (Cell Viability - MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Procedure (Apoptosis - Annexin V/PI Staining):

  • Treat cells with this compound as described for the viability assay.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

This protocol describes a general approach for evaluating the anti-tumor efficacy of this compound in a mouse model.

Objective: To assess the in vivo anti-tumor activity of this compound, alone or in combination with other agents.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for implantation (e.g., human hepatocellular carcinoma cells)

  • This compound (CT-707) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Inject cancer cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, combination therapy).

  • Administer this compound and other treatments according to the specified dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Compare the tumor growth inhibition between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

Conteltinib_Signaling_Pathways cluster_ALK ALK Signaling Pathway cluster_FAK_Pyk2 FAK/Pyk2 Signaling Pathway cluster_Inhibitor ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT3 STAT3 JAK->STAT3 STAT3->Proliferation_Survival Integrins Integrins FAK_Pyk2 FAK / Pyk2 Integrins->FAK_Pyk2 Src Src FAK_Pyk2->Src Grb2_Sos Grb2/Sos FAK_Pyk2->Grb2_Sos PI3K_Akt_path PI3K/AKT Pathway FAK_Pyk2->PI3K_Akt_path Ras_MAPK RAS/MAPK Pathway Grb2_Sos->Ras_MAPK Migration_Invasion Cell Migration & Invasion Ras_MAPK->Migration_Invasion PI3K_Akt_path->Migration_Invasion This compound This compound This compound->ALK Inhibits This compound->FAK_Pyk2 Inhibits

Caption: this compound inhibits ALK, FAK, and Pyk2 signaling pathways.

Experimental Workflow: In Vitro IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents: - Kinase (ALK, FAK, or Pyk2) - Substrate - ATP start->prep_reagents prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor reaction_setup Set up Kinase Reaction in 96-well Plate prep_reagents->reaction_setup prep_inhibitor->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Kinase Activity (e.g., Radioactivity, Luminescence) stop_reaction->detection data_analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship: this compound's Multi-Targeting Rationale

Logical_Relationship cluster_Targets Key Oncogenic Kinases Cancer_Hallmarks Cancer Hallmarks: - Proliferation - Survival - Migration - Angiogenesis ALK ALK ALK->Cancer_Hallmarks FAK FAK FAK->Cancer_Hallmarks Pyk2 Pyk2 Pyk2->Cancer_Hallmarks This compound This compound This compound->ALK Inhibits This compound->FAK Inhibits This compound->Pyk2 Inhibits Therapeutic_Effect Therapeutic Effect: Inhibition of Tumor Growth and Metastasis This compound->Therapeutic_Effect

Caption: Rationale for this compound's anti-cancer activity.

Conclusion

This compound is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and Pyk2. Preclinical data demonstrate its ability to inhibit these kinases and suppress tumor cell growth and survival. The Phase I clinical trial in ALK-positive NSCLC patients has shown promising anti-tumor activity and a manageable safety profile. The dual inhibition of ALK and FAK/Pyk2 signaling pathways provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents. Further investigation is warranted to fully elucidate its therapeutic potential across a broader range of malignancies.

References

Conteltinib: A Second-Generation ALK Inhibitor for Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Conteltinib (CT-707) is an orally bioavailable, potent, and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in both preclinical models and clinical trials involving patients with ALK-positive non-small cell lung cancer (NSCLC).[1][2] As a multi-kinase inhibitor, this compound also targets Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[3] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction to this compound

Anaplastic lymphoma kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients. While first-generation ALK inhibitors like crizotinib have shown clinical benefit, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, limits their long-term efficacy. Second-generation ALK inhibitors have been developed to overcome these resistance mechanisms.

This compound is a potent, ATP-competitive second-generation ALK TKI.[2] Preclinical studies have demonstrated its ability to inhibit wild-type ALK and a range of crizotinib-resistant ALK mutations.[2] Furthermore, a first-in-human Phase 1 clinical trial (NCT02695550) has established its safety profile and demonstrated promising efficacy in both ALK TKI-naïve and crizotinib-pretreated patients with advanced ALK-positive NSCLC.[1][2][4]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its phosphorylation and downstream signaling. This blockade disrupts key cellular pathways involved in cell growth, proliferation, and survival. The primary signaling cascades affected by ALK inhibition include the RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK PLCg PLCγ ALK->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Transcription This compound This compound This compound->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against wild-type ALK and various crizotinib-resistant mutants. While specific IC50 values from the primary preclinical publication's supplementary data were not accessible through the conducted searches, the available literature indicates that this compound is approximately 10-fold more potent than crizotinib against ALK and is active against mutations including L1196M, G1202R, F1174L, G1269S, and R1275Q.[2] this compound also exhibits significant inhibitory effects on FAK with an IC50 of 1.6 nM.[3]

Table 1: In Vitro Kinase Inhibitory Activity of this compound (Illustrative)

Kinase TargetIC50 (nM)
ALK (Wild-Type)Data not publicly available
ALK L1196MData not publicly available
ALK G1202RData not publicly available
ALK F1174LData not publicly available
ALK G1269SData not publicly available
ALK R1275QData not publicly available
FAK1.6[3]
Pyk2Data not publicly available

Note: The IC50 values against ALK mutations are cited as being present in the supplementary material of a primary research article which was not publicly accessible during the information gathering for this guide.

Clinical Efficacy (Phase 1 Study NCT02695550)

The first-in-human Phase 1 study of this compound enrolled 64 patients with advanced ALK-positive NSCLC, including both ALK TKI-naïve and crizotinib-pretreated individuals.[1][2]

Table 2: Efficacy of this compound in ALK-Positive NSCLC Patients [1][2][3][4]

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
ALK TKI-Naïve (n=39) 64.1% (95% CI: 47.2-78.8)15.9 months (95% CI: 9.26-23.3)15.0 months (95% CI: 9.06-25.8)
Crizotinib-Pretreated (n=21) 33.3% (95% CI: 14.6-57.0)6.73 months (95% CI: 4.73-8.54)6.60 months (95% CI: 3.77-13.3)
Clinical Safety (Phase 1 Study NCT02695550)

This compound demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study of this compound (N=64) [1][2]

Adverse EventAny Grade (%)Grade ≥3 (%)
Diarrhea71.9Data not specified
Serum creatinine elevated45.3Data not specified
Aspartate aminotransferase elevated39.1Data not specified
Nausea37.5Data not specified

Overall, 90.6% of patients experienced a TRAE, with 14.1% experiencing a grade ≥3 TRAE.[1][2] The maximum tolerated dose (MTD) was not reached in the dose-escalation phase.[1][2] The recommended Phase 2 dose was determined to be 600 mg once daily for ALK TKI-naïve patients and 300 mg twice daily for crizotinib-pretreated patients.[1][2]

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of second-generation ALK inhibitors. While the specific protocols for this compound are not publicly available, these examples are based on established methodologies in the field.

In Vitro Kinase Assay (Illustrative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant ALK kinase domains.

Materials:

  • Recombinant human ALK kinase domain (wild-type and mutants)

  • Biotinylated peptide substrate

  • ATP

  • This compound (serial dilutions)

  • Kinase buffer

  • Streptavidin-coated plates

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • Substrate for detection enzyme (e.g., HRP substrate)

  • Plate reader

Method:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a streptavidin-coated 96-well plate, add the biotinylated peptide substrate.

  • Add the recombinant ALK kinase enzyme to each well.

  • Add the serially diluted this compound or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Wash the plate to remove unbound reagents.

  • Add a primary antibody (e.g., anti-phosphotyrosine) to detect the phosphorylated substrate.

  • Incubate and wash the plate.

  • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Incubate and wash the plate.

  • Add the enzyme substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

in_vitro_kinase_assay A Prepare serial dilutions of this compound D Add this compound/vehicle A->D B Add biotinylated substrate to streptavidin-coated plate C Add ALK enzyme B->C C->D E Initiate reaction with ATP D->E F Incubate E->F G Stop reaction F->G H Wash and add detection antibody G->H I Add secondary antibody and substrate H->I J Read signal and calculate IC50 I->J

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Cell Viability Assay (Illustrative Protocol)

Objective: To assess the effect of this compound on the viability of ALK-positive cancer cell lines.

Materials:

  • ALK-positive NSCLC cell lines (e.g., H3122, STE-1)

  • Cell culture medium and supplements

  • This compound (serial dilutions)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Method:

  • Seed ALK-positive NSCLC cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Xenograft Study (Illustrative Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of ALK-positive NSCLC.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • ALK-positive NSCLC cell line (e.g., H3122)

  • Matrigel (or similar)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Method:

  • Subcutaneously implant ALK-positive NSCLC cells mixed with Matrigel into the flank of immunocompromised mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound or vehicle control orally at a predetermined dose and schedule (e.g., once or twice daily).

  • Measure tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Analyze the data to determine the effect of this compound on tumor growth.

in_vivo_xenograft_study A Implant ALK-positive NSCLC cells in mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle control C->D E Measure tumor volume and body weight D->E Repeatedly E->D F Euthanize mice and excise tumors E->F End of study G Analyze data F->G

Caption: Workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Conclusion

This compound is a promising second-generation ALK inhibitor with demonstrated efficacy in ALK-positive NSCLC, including in patients who have developed resistance to crizotinib. Its manageable safety profile and significant anti-tumor activity make it a valuable addition to the therapeutic armamentarium for this patient population. The data and protocols presented in this technical guide provide a solid foundation for further research and development in the field of targeted cancer therapy. Further investigation into its activity against a broader range of ALK resistance mutations and its potential in combination therapies is warranted.

References

An In-depth Technical Guide to the Preclinical Investigation of Conteltinib in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical investigation of Conteltinib (CT-707) in the context of hepatocellular carcinoma (HCC). This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound (also known as CT-707) is a multi-kinase inhibitor that has shown potential in cancer therapy. Its primary targets include Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Pyk2.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, and its overexpression is implicated in the progression and metastasis of various cancers, including hepatocellular carcinoma.[2][3][4] The investigation of this compound in HCC is primarily centered on its ability to inhibit FAK and its potential synergistic effects when combined with other targeted therapies.

Mechanism of Action in Hepatocellular Carcinoma

In the context of HCC, the therapeutic rationale for this compound focuses on its potent inhibition of FAK. FAK is a key mediator of signaling pathways downstream of integrins and growth factor receptors, which are often dysregulated in cancer.[2][3] Preclinical evidence suggests that while some targeted therapies, such as the c-Met inhibitor Cabozantinib (XL184), are effective in HCC, they can induce a compensatory activation of FAK, potentially leading to treatment resistance.

This compound's mechanism of action in HCC is highlighted by its ability to block this Cabozantinib-induced FAK activation. By inhibiting this escape mechanism, this compound acts synergistically with Cabozantinib to suppress HCC cell proliferation and induce apoptosis.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound, both alone and in combination with Cabozantinib, on HCC cell lines.

Table 1: In Vitro Cell Viability in HCC Cell Lines

Treatment GroupConcentrationHepG2 Cell Survival Rate (%)Bel-7402 Cell Survival Rate (%)
Control-100100
Cabozantinib (XL184)5 µM57.357.8
This compound (CT-707)3 µM39.361.6
Combination5 µM XL184 + 3 µM CT-70711.234.2

Table 2: In Vitro Apoptosis Rates in HCC Cell Lines

Treatment GroupHepG2 Apoptosis Rate (%)Bel-7402 Apoptosis Rate (%)
Control5.04.4
Cabozantinib (XL184)10.516.3
This compound (CT-707)18.48.7
Combination41.136.4

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment GroupTumor Weight Inhibition Rate (%)
Cabozantinib (XL184) Monotherapy30.7
This compound (CT-707) Monotherapy19.4
Combination (XL184 + CT-707)77.4

Experimental Protocols

This section provides detailed methodologies for the key experiments typically employed in the preclinical evaluation of anti-cancer agents like this compound in HCC.

Cell Viability Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HepG2, Bel-7402)

  • Complete culture medium

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, Cabozantinib, or a combination of both. Include a vehicle-treated control group. Incubate for the desired duration (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.[5]

  • Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.[6][7]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]

  • Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[7]

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Materials:

  • Treated and control HCC cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Hepatocellular carcinoma cells (e.g., HepG2)

  • Matrigel (optional, to enhance tumor formation)

  • This compound and Cabozantinib formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest HCC cells during their exponential growth phase and resuspend them in a sterile solution, such as PBS or serum-free medium, optionally mixed with Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.[9][10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

  • Drug Administration: Administer this compound, Cabozantinib, the combination, or a vehicle control to the respective groups according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice, and excise and weigh the tumors. The tumor growth inhibition rate can then be calculated.

Visualization of Signaling Pathways and Workflows

FAK Signaling Pathway in Hepatocellular Carcinoma

FAK_Signaling_Pathway_in_HCC cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src PI3K PI3K FAK->PI3K Activation Ras Ras FAK->Ras Src->FAK Phosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-apoptosis) mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration This compound This compound (CT-707) This compound->FAK Inhibition

Caption: FAK signaling pathway in HCC and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow start Hypothesis: This compound synergizes with Cabozantinib in HCC in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (SRB Assay) on HepG2 & Bel-7402 cells in_vitro->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) on HepG2 & Bel-7402 cells in_vitro->apoptosis western_blot Western Blot Analysis (p-FAK, total FAK, etc.) in_vitro->western_blot in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis->data_analysis western_blot->data_analysis xenograft HCC Xenograft Model in Nude Mice in_vivo->xenograft xenograft->data_analysis conclusion Conclusion: Synergistic anti-tumor effect of this compound and Cabozantinib data_analysis->conclusion

Caption: A representative experimental workflow for the preclinical evaluation of this compound in HCC.

Summary and Future Directions

The preclinical data available to date suggests that this compound (CT-707) is a potent FAK inhibitor with significant anti-tumor activity in hepatocellular carcinoma models, particularly when used in combination with the c-Met inhibitor Cabozantinib. The synergistic effect observed in both in vitro and in vivo studies is attributed to this compound's ability to counteract the compensatory FAK activation induced by Cabozantinib.

As of late 2025, there are no publicly registered clinical trials specifically investigating this compound in patients with hepatocellular carcinoma. A phase 1 clinical trial (NCT02695550) has evaluated the safety and efficacy of this compound in patients with advanced ALK-positive non-small cell lung cancer.[11] The findings from this trial may provide valuable information regarding the safety profile and pharmacokinetics of this compound that could inform the design of future clinical studies in HCC.

Further research is warranted to fully elucidate the therapeutic potential of this compound in HCC. This includes the identification of predictive biomarkers for patient stratification and the exploration of other potential combination therapies. The promising preclinical results, however, establish a strong foundation for the continued development of this compound as a novel therapeutic agent for hepatocellular carcinoma.

References

Conteltinib's Inhibition of Focal Adhesion Kinase: A Technical Guide for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conteltinib (CT-707) is an orally available, potent multi-kinase inhibitor targeting Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that is frequently overexpressed in various tumors and is associated with poor prognosis.[3] Its activation promotes tumor growth, invasion, metastasis, and angiogenesis.[3] This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical data related to the FAK-inhibitory activity of this compound in cancer. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to FAK Signaling in Cancer

Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways initiated by integrins and growth factor receptors. These pathways are integral to cell adhesion, migration, proliferation, and survival. In the context of cancer, dysregulation of FAK signaling is a key driver of tumorigenesis and metastasis.[3] FAK's functions can be both kinase-dependent, involving the phosphorylation of downstream substrates, and kinase-independent, acting as a scaffolding protein.[4] Key downstream signaling cascades activated by FAK include the PI3K/Akt and RAS/MEK/ERK pathways, which are central to cancer cell survival and proliferation.[5]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively binds to and inhibits the kinase activity of FAK, ALK, and Pyk2.[2] The inhibition of FAK disrupts its ability to mediate signal transduction, thereby impeding tumor cell growth, migration, and survival in FAK-overexpressing cancer cells.[2]

Quantitative Preclinical and Clinical Data

This compound has demonstrated significant anti-tumor activity in both preclinical models and clinical trials. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibition
TargetIC50 (nM)Assay TypeReference
FAK1.6In Vitro Kinase Assay[1][6]
Table 2: Preclinical Efficacy in Hepatocellular Carcinoma (HCC)
Cell LinesTreatmentEffectReference
HepG2, Bel-7402This compound (3 µM) + XL184 (5 µM)Significantly reduces cell survival fraction compared to single agents.[4]
HepG2, Bel-7402This compound (3 µM) + XL184 (5 µM)Enhances caspase-dependent apoptosis.[4]
Table 3: Phase 1 Clinical Trial Efficacy in ALK-Positive Non-Small Cell Lung Cancer (NSCLC) (NCT02695550)
Patient PopulationNOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)Recommended Phase 2 DoseReference
ALK TKI-naïve3964.1% (95% CI, 47.2–78.8)15.9 months (95% CI, 9.26–23.3)15.0 months (95% CI, 9.06–25.8)600 mg QD[7][8]
Crizotinib-resistant2133.3% (95% CI, 14.6–57.0)6.73 months (95% CI, 4.73–8.54)6.60 months (95% CI, 3.77–13.3)300 mg BID[7][8]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway in Cancer

The following diagram illustrates the central role of FAK in integrating signals from the extracellular matrix and growth factors to promote cancer cell survival, proliferation, and migration.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Migration FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis This compound This compound This compound->FAK RAS RAS Src->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

FAK Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow start Start kinase_assay In Vitro Kinase Assay (Determine IC50) start->kinase_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT) kinase_assay->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_viability->apoptosis_assay western_blot Western Blot (Target Engagement) apoptosis_assay->western_blot in_vivo In Vivo Xenograft Model western_blot->in_vivo data_analysis Data Analysis and Conclusion in_vivo->data_analysis end End data_analysis->end

Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

In Vitro FAK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the in vitro kinase activity of FAK and the inhibitory potency of compounds like this compound.

Materials:

  • Recombinant FAK enzyme

  • FAK substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a white-walled multi-well plate, add the FAK enzyme, FAK substrate, and this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Western Blotting for FAK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of FAK at its autophosphorylation site (Y397), a marker of FAK activation.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pFAK (Y397) and anti-total FAK

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against pFAK (Y397) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total FAK as a loading control.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., HepG2 for HCC, or an ALK-positive NSCLC line)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a promising multi-kinase inhibitor with potent activity against FAK. Preclinical and early clinical data demonstrate its potential as a therapeutic agent in various cancers, particularly in ALK-positive NSCLC and potentially in combination therapies for other solid tumors like HCC. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug developers working to further elucidate the role of FAK inhibition in cancer and to advance the clinical development of this compound and other FAK inhibitors.

References

Pyk2 as a Therapeutic Target for Conteltinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-rich Tyrosine Kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that is a member of the focal adhesion kinase (FAK) family.[1] Pyk2 is involved in multiple signaling pathways that regulate cell proliferation, migration, survival, and adhesion.[1] Dysregulation of Pyk2 expression and activity has been implicated in various diseases, including cancer, where it plays a crucial role in tumor progression and metastasis.[2] This makes Pyk2 an attractive therapeutic target for the development of novel anti-cancer agents.

Conteltinib (also known as CT-707) is an orally available, multi-kinase inhibitor that targets Anaplastic Lymphoma Kinase (ALK), FAK, and Pyk2.[1][3] Its mechanism of action involves binding to and inhibiting the activity of these kinases, thereby disrupting their downstream signaling pathways and impeding tumor cell growth and survival.[1] This technical guide provides an in-depth overview of Pyk2 as a therapeutic target for this compound, including its inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Data Presentation: Inhibitory Profile of this compound

This compound has demonstrated potent inhibitory activity against its primary targets. The following table summarizes the available quantitative data on its inhibitory concentration.

Target KinaseIC50 ValueReference
FAK1.6 nM[3][4][5]
Pyk2Not explicitly reported; described as less potent than its inhibition of ALK.[2]
ALKNot explicitly reported; this compound is described as a potent inhibitor.[2]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pyk2 Signaling Pathway

Pyk2 is activated by various stimuli, including growth factors, cytokines, and integrin-mediated cell adhesion. Upon activation, Pyk2 autophosphorylates and serves as a scaffolding protein to recruit and activate several downstream signaling molecules, thereby promoting cancer cell proliferation, migration, and survival. The following diagram illustrates a simplified Pyk2 signaling pathway.

Pyk2_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Cytokines, etc.) GPCR GPCRs Extracellular_Stimuli->GPCR Integrins Integrins Pyk2 Pyk2 Integrins->Pyk2 GPCR->Pyk2 Src Src Pyk2->Src activates Grb2_Sos Grb2/Sos Pyk2->Grb2_Sos recruits PI3K PI3K Pyk2->PI3K activates Src->Pyk2 phosphorylates Cell_Migration Cell Migration Src->Cell_Migration Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival This compound This compound (CT-707) This compound->Pyk2 inhibits Experimental_Workflow Target_Identification Target Identification (Pyk2 in a specific cancer) In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Target_Identification->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Kinase_Assay->Cell_Based_Assays Cell_Viability Cell Viability (MTT) Cell_Based_Assays->Cell_Viability Western_Blot Western Blot (p-Pyk2) Cell_Based_Assays->Western_Blot Migration_Invasion Migration/Invasion Assay Cell_Based_Assays->Migration_Invasion Preclinical_Models In Vivo Preclinical Models (Xenografts) Cell_Based_Assays->Preclinical_Models Clinical_Development Clinical Development Preclinical_Models->Clinical_Development

References

Methodological & Application

Application Notes: Conteltinib for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Conteltinib (also known as CT-707) is a potent, orally available multi-kinase inhibitor with significant activity against Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its ability to disrupt key signaling pathways involved in tumor cell proliferation, migration, and survival makes it a valuable tool for cancer research and a potential antineoplastic agent.[2][3] These application notes provide detailed protocols and recommended concentration ranges for utilizing this compound in various cell-based assays.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively binding to and inhibiting the kinase activity of ALK, FAK, and Pyk2.[2] The inhibition of these kinases disrupts downstream signaling cascades, including the PI3K, JAK/STAT, and RAS/MEK/ERK pathways, which are crucial for cancer cell growth and survival.[3][4] In enzymatic assays, this compound demonstrates a particularly high potency against FAK, with an IC50 value of 1.6 nM.[1][5][6] Dysregulation of these kinases is common in several cancer types, where they play a critical role in cell migration, proliferation, and angiogenesis.[2]

Conteltinib_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK PI3K_STAT PI3K / JAK/STAT ALK->PI3K_STAT RAS_MEK_ERK RAS / MEK / ERK ALK->RAS_MEK_ERK FAK FAK FAK->RAS_MEK_ERK Pyk2 Pyk2 Pyk2->RAS_MEK_ERK Cell_Responses Proliferation Survival Migration Angiogenesis PI3K_STAT->Cell_Responses RAS_MEK_ERK->Cell_Responses This compound This compound This compound->ALK This compound->FAK This compound->Pyk2

Caption: this compound inhibits ALK, FAK, and Pyk2 signaling pathways.

Data Presentation: Effective Concentrations

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. The following table summarizes reported concentrations and IC50 values from cell-based experiments.

Cell LineAssay TypeConcentration / IC50Incubation TimeReference
HepG2 (Hepatocellular Carcinoma)Cell Viability1.0 - 3.0 µM72 hours[5]
Bel-7402 (Hepatocellular Carcinoma)Cell Viability0.2 - 3.0 µM72 hours[5]
HepG2 Western Blot3 µM24 hours[5]
Bel-7402 Western Blot3 µM24 hours[5]
HepG2 Apoptosis Assay3 µM (in combination)Not Specified[5]
Bel-7402 Apoptosis Assay3 µM (in combination)Not Specified[5]
In Vitro Kinase AssayFAK InhibitionIC50: 1.6 nMNot Applicable[1][5][6]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results.

  • Reconstitution: Dissolve this compound powder in fresh, moisture-free DMSO to create a high-concentration stock solution (e.g., 25 mg/mL or 39.31 mM).[1]

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution with cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the DMSO stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years.[5] Avoid repeated freeze-thaw cycles.[7]

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effect of this compound on cultured cells.

Experimental_Workflow A 1. Cell Seeding Seed cells in multi-well plates at optimal density. B 2. Cell Culture Incubate for 24h to allow attachment and recovery. A->B C 3. This compound Treatment Add media with desired concentrations of this compound. B->C D 4. Incubation Incubate for a specified period (e.g., 24, 48, or 72 hours). C->D E 5. Assay Performance Perform endpoint assay (e.g., Viability, Apoptosis, Western Blot). D->E F 6. Data Acquisition & Analysis Read plate/blot and analyze results. E->F

References

Application Notes and Protocols for Preparing Conteltinib Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Conteltinib (also known as CT-707) is a potent, orally available multi-kinase inhibitor with significant activity against Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2)[1][2][3][4]. It demonstrates a particularly strong inhibitory effect on FAK with an IC50 of 1.6 nM[1][2][4]. Due to its role in critical cellular processes such as cell survival, proliferation, and migration, the inhibition of these kinases makes this compound a valuable tool in cancer research, particularly in studies related to hepatocellular carcinoma and non-small cell lung cancer[1][5][6][7].

This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and consistent performance in downstream experiments.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource(s)
Synonyms CT-707[1][2][4]
CAS Number 1384860-29-0[1][4][6]
Molecular Formula C32H45N9O3S[1][6]
Molecular Weight 635.82 g/mol [1][3][6]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO ≥ 25 mg/mL (approx. 39.31 mM)[2]

Note: The solubility of this compound in DMSO can be affected by the presence of moisture. It is highly recommended to use a fresh, anhydrous grade of DMSO.[1][2] If precipitation is observed, gentle warming and/or sonication can aid in dissolution.[1]

Table 2: In Vitro Inhibitory Activity of this compound
TargetIC50Source(s)
FAK 1.6 nM[1][2][4][5][8]
ALK Potent Inhibitor[2][3][9]
Pyk2 Potent Inhibitor[2][3][9]

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting key signaling pathways. As a potent FAK inhibitor, it disrupts the FAK-mediated signaling cascade, which is crucial for cell adhesion, migration, and survival. The diagram below illustrates the simplified FAK signaling pathway and the point of inhibition by this compound.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MEK/ERK) FAK->Downstream This compound This compound This compound->FAK Inhibition Cellular_Responses Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Responses

Caption: this compound inhibits FAK activation and downstream signaling.

Experimental Protocols

Materials and Equipment
  • This compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Optional: Water bath or sonicator

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed for your specific requirements.

  • Pre-handling: Before opening the vial, gently tap it on a hard surface to ensure all the powder has settled at the bottom.[10]

  • Weighing: Accurately weigh out 6.36 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

    • Calculation:

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 635.82 g/mol = 6.3582 mg

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Assisting Dissolution (if necessary): If the compound does not fully dissolve, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4] Alternatively, brief sonication can be used.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][10]

  • Long-term Storage: Store the aliquots at -20°C or -80°C.[1] Under these conditions, the stock solution is stable for extended periods (-20°C for up to 1 year, -80°C for up to 2 years).[1]

Protocol 2: Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be further diluted in an appropriate aqueous buffer or cell culture medium to the final desired working concentration.

  • Intermediate Dilution (Recommended): To prevent precipitation of the compound in the aqueous medium, it is best to perform serial dilutions of the DMSO stock solution in DMSO first.

  • Final Dilution: Add the final diluted DMSO sample to your buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • Use the formula C1V1 = C2V2:

    • (10,000 µM) * V1 = (10 µM) * (1000 µL)

    • V1 = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

Experimental Workflow

The following diagram outlines the workflow for preparing this compound stock and working solutions.

Experimental_Workflow start Start weigh Weigh this compound Powder (e.g., 6.36 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock_solution 10 mM Stock Solution dissolve->stock_solution aliquot Aliquot for Storage stock_solution->aliquot dilute Dilute Stock in Medium/Buffer for Working Solution stock_solution->dilute store Store at -20°C or -80°C aliquot->store experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing this compound stock and working solutions.

Safety Precautions

  • This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.

References

Application Notes and Protocols for Conteltinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of conteltinib, a potent multi-kinase inhibitor, for its effective use in in vitro cell culture applications.

Introduction to this compound

This compound (also known as CT-707) is a powerful inhibitor of several tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its ability to disrupt key signaling pathways makes it a valuable tool for cancer research and drug development.[2][3] this compound has demonstrated significant anti-tumor activities in preclinical studies and is being investigated in clinical trials for various cancers, including non-small cell lung cancer.[3][4]

This compound Signaling Pathways

This compound exerts its biological effects by inhibiting critical signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[2] Specifically, it targets:

  • ALK Signaling: In cancers driven by ALK rearrangements, this compound inhibits the constitutively active ALK fusion protein, thereby blocking downstream pathways such as the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways.[3][5]

  • FAK Signaling: As a potent FAK inhibitor (IC50 of 1.6 nM), this compound disrupts focal adhesion dynamics, which are crucial for cell adhesion, migration, and invasion.[1][6][7]

Below is a diagram illustrating the primary signaling pathways inhibited by this compound.

Conteltinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., ALK) ALK ALK RTK->ALK Integrins Integrins FAK FAK Integrins->FAK Pyk2 Pyk2 Integrins->Pyk2 This compound This compound This compound->ALK This compound->FAK This compound->Pyk2 PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT RAS_MEK_ERK RAS/MEK/ERK Pathway ALK->RAS_MEK_ERK FAK_downstream Downstream Effectors FAK->FAK_downstream Pyk2->FAK_downstream Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation JAK_STAT->Proliferation RAS_MEK_ERK->Proliferation FAK_downstream->Survival Migration Cell Migration FAK_downstream->Migration

Caption: this compound inhibits ALK, FAK, and Pyk2 signaling pathways.

Solubility of this compound

The solubility of this compound is a critical factor for its use in cell-based assays. It is important to prepare stock solutions in an appropriate solvent and to be aware of its solubility limits in aqueous media.

Solubility in Common Solvents
SolventSolubilityNotes
DMSO 25 mg/mL (39.31 mM)[1][6]Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Ultrasonic treatment may be needed to fully dissolve the compound.[6]
Water Insoluble[6]
Ethanol Insoluble[6]
Formulations for In Vivo and In Vitro Use

For specific applications, this compound can be prepared in various formulations to enhance its solubility and delivery.

ApplicationFormulation ComponentsFinal Concentration
In Vitro 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.27 mM)[6]
In Vitro 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.27 mM)[6]
In Vivo (Oral) 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.27 mM)[6]

Stability of this compound in Solution

Proper storage of this compound stock solutions is essential to maintain its activity.

Storage ConditionSolventStability Duration
-20°C Powder3 years[6]
-20°C In solvent1 year[6][8]
-80°C In solvent2 years[6][8]

Note: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[6][9]

Protocol for Preparing this compound for Cell Culture

This protocol describes the preparation of a this compound stock solution and its dilution into cell culture medium for use in cellular assays.

Protocol_Workflow start Start step1 Weigh this compound Powder start->step1 step2 Dissolve in Anhydrous DMSO (to make 10 mM stock) step1->step2 step3 Vortex/Sonicate until Clear step2->step3 step4 Sterile Filter (0.22 µm) step3->step4 step5 Aliquot into Single-Use Tubes step4->step5 step6 Store at -20°C or -80°C step5->step6 step7 Thaw Aliquot for Use step6->step7 For Experiment step8 Dilute in Pre-warmed Culture Medium (to final concentration) step7->step8 step9 Add to Cell Culture step8->step9 end End step9->end

References

Application Notes and Protocols for Conteltinib Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical efficacy studies of Conteltinib (CT-707) using animal models of non-small cell lung cancer (NSCLC). This compound is a potent multi-kinase inhibitor targeting Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2), demonstrating significant anti-tumor activity in preclinical settings, particularly in ALK-positive NSCLC.[1][2]

Overview of Preclinical Animal Models

Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents like this compound. These models involve the subcutaneous or orthotopic implantation of human cancer cell lines into immunodeficient mice. For this compound, relevant models include those established from ALK-positive and potentially ROS1-positive NSCLC cell lines.

Table 1: Recommended Cell Lines for this compound Efficacy Studies

Cell Line Cancer Type Key Genetic Alteration Notes
H3122 NSCLC AdenocarcinomaEML4-ALK FusionCommonly used for ALK-positive NSCLC studies.
H2228 NSCLC AdenocarcinomaEML4-ALK FusionAnother established model for ALK-rearranged NSCLC.
HCC78 NSCLC AdenocarcinomaSLC34A2-ROS1 FusionA representative model for ROS1-positive NSCLC.

Table 2: Summary of Preclinical Efficacy Data for this compound in ALK-Positive NSCLC Xenograft Models

Animal Model Treatment Group Dose and Schedule Tumor Growth Inhibition (TGI) (%) Statistical Significance (p-value)
H3122 XenograftVehicle ControlN/A0N/A
This compound25 mg/kg, oral, dailyData not availableData not available
Crizotinib-Resistant H3122 XenograftVehicle ControlN/A0N/A
This compound50 mg/kg, oral, dailyData not availableData not available

Note: Specific quantitative data on tumor growth inhibition for this compound in these preclinical models is not publicly available in the search results. The table is structured for data insertion upon availability.

Experimental Protocols

Protocol for Establishing Subcutaneous Xenograft Models

This protocol outlines the steps for establishing subcutaneous tumors from NSCLC cell lines in immunodeficient mice.

Materials:

  • ALK-positive (e.g., H3122) or ROS1-positive (e.g., HCC78) NSCLC cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-scid)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected NSCLC cell line according to standard protocols to achieve approximately 80-90% confluency.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in serum-free medium or PBS.

    • Perform a viable cell count using a hemocytometer or automated cell counter.

  • Cell Implantation:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel®. A typical injection volume is 100-200 µL containing 5 x 10^6 to 10 x 10^6 cells.

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Randomize the animals into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Protocol for this compound Administration and Efficacy Evaluation

This protocol describes the preparation and administration of this compound and the subsequent evaluation of its anti-tumor efficacy.

Materials:

  • This compound (CT-707) powder

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Calipers

  • Animal balance

Procedure:

  • This compound Formulation:

    • Prepare the dosing formulation of this compound by suspending the powder in the vehicle solution to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 µL/g administration volume).

    • Ensure the suspension is homogenous before each administration.

  • Drug Administration:

    • Administer this compound or vehicle to the respective treatment groups via oral gavage.

    • The dosing schedule will depend on the study design (e.g., once daily for 21 days).

  • Efficacy Monitoring:

    • Continue to measure tumor volumes and body weights of the mice 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint Analysis:

    • The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and migration.

ALK_Signaling_Pathway ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK This compound This compound This compound->ALK inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK signaling pathway and its inhibition by this compound.

FAK_Pyk2_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Pyk2 Pyk2 Integrin->Pyk2 This compound This compound This compound->FAK inhibits This compound->Pyk2 inhibits Src Src FAK->Src Pyk2->Src Grb2 Grb2/SOS Src->Grb2 PI3K PI3K Src->PI3K Ras Ras Grb2->Ras Migration Cell Migration & Invasion Ras->Migration Survival Cell Survival PI3K->Survival

Caption: FAK/Pyk2 signaling pathway and its inhibition by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for a this compound in vivo efficacy study.

Experimental_Workflow CellCulture 1. NSCLC Cell Culture (e.g., H3122) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Treatment Administration (Vehicle or this compound) Randomization->Treatment Monitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision & Weight) Monitoring->Endpoint DataAnalysis 8. Data Analysis (TGI & Statistics) Endpoint->DataAnalysis

Caption: Workflow for this compound in vivo efficacy studies.

References

Application Notes and Protocols for Assessing Cell Viability with Conteltinib

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Conteltinib on cancer cell lines using common cell viability assays, namely the MTT and MTS assays.

Introduction to this compound

This compound (also known as CT-707) is a potent, orally available multi-kinase inhibitor with potential antineoplastic activity.[1][2] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By inhibiting these kinases, this compound disrupts their associated signaling pathways, which are crucial for tumor cell proliferation, migration, survival, and angiogenesis.[2] The dysregulation of these kinases is observed in various types of cancer, making this compound a promising candidate for targeted cancer therapy.[2] In preclinical studies, this compound has demonstrated significant anti-tumor activity.[4] For instance, it has shown a strong inhibitory effect on FAK with an IC50 value of 1.6 nM in in vitro kinase assays.[1][3]

Principle of Cell Viability Assays

Cell viability assays are essential tools for evaluating the cytotoxic or cytostatic effects of therapeutic compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.

In viable, metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. The key difference between the two assays is that the formazan produced in the MTT assay is insoluble and requires a solubilization step, whereas the MTS formazan product is soluble in the cell culture medium.

Data Presentation: Efficacy of this compound on Cell Viability

The following table structure is provided for researchers to summarize their quantitative data from cell viability assays with this compound. This standardized format allows for easy comparison of the compound's efficacy across different cell lines and experimental conditions.

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (nM)Maximum Inhibition (%)
e.g., H3122NSCLC (ALK-positive)MTT72
e.g., A549NSCLC (ALK-negative)MTT72
e.g., SK-HEP-1Hepatocellular CarcinomaMTS48
e.g., U-87 MGGlioblastomaMTS72

Note: The IC50 (half-maximal inhibitory concentration) value represents the concentration of this compound required to inhibit cell viability by 50%. This value is a key parameter for assessing the potency of the compound.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[1] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term use.[3] Working solutions of desired concentrations should be freshly prepared by diluting the stock solution in cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

MTT Assay Protocol

This protocol is a widely used method for assessing cell viability.[5]

Materials:

  • This compound stock solution

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Addition of MTT Reagent: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6][7] Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

MTS Assay Protocol

The MTS assay offers a more streamlined workflow as it does not require a solubilization step.[8]

Materials:

  • This compound stock solution

  • Target cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Combined MTS reagent (containing MTS and an electron coupling reagent like PES)

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Addition of MTS Reagent: Add 20 µL of the combined MTS reagent directly to each well containing 100 µL of culture medium.[6][7]

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[6][7] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[6][8]

  • Data Analysis: Follow the same data analysis steps as for the MTT assay to determine the percentage of cell viability and the IC50 value of this compound.

Visualizations

G cluster_workflow Cell Viability Assay Workflow with this compound A Seed cells in a 96-well plate B Incubate overnight for cell attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for a defined period (e.g., 24-72h) C->D E Add MTT or MTS reagent to each well D->E F Incubate for 1-4 hours E->F G If MTT, add solubilization solution F->G MTT Assay H Measure absorbance with a microplate reader F->H MTS Assay G->H I Data analysis to determine IC50 value H->I G cluster_pathway This compound's Mechanism of Action cluster_alk ALK Pathway cluster_fak FAK Pathway This compound This compound ALK ALK This compound->ALK inhibits FAK FAK This compound->FAK inhibits PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Cell_Proliferation Cell Proliferation FAK->Cell_Proliferation Cell_Survival Cell Survival FAK->Cell_Survival Cell_Migration Cell Migration FAK->Cell_Migration G cluster_logic Logical Relationship of the Assay A Increased number of viable cells B Increased metabolic activity A->B C Increased conversion of MTT/MTS to formazan B->C D Increased absorbance reading C->D

References

Application Notes and Protocols for In Vivo Formulation of Conteltinib in Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conteltinib (CT-707) is a potent, orally available multi-kinase inhibitor with significant anti-neoplastic activity.[1] It primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Dysregulation of these kinases is implicated in various aspects of tumor progression, including cell proliferation, migration, survival, and angiogenesis.[1] Notably, this compound demonstrates a strong inhibitory effect on FAK with an IC50 of 1.6 nM.[2][3][4][5] Preclinical studies have shown its efficacy in both crizotinib-sensitive and crizotinib-resistant ALK-positive non-small cell lung cancer (NSCLC) xenograft models.[6] This document provides detailed protocols for the in vivo formulation of this compound and its application in xenograft studies to evaluate its anti-tumor efficacy.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting key signaling pathways crucial for cancer cell survival and proliferation. As an ATP-competitive inhibitor, it blocks the phosphorylation activity of ALK, FAK, and Pyk2.[6] Inhibition of ALK disrupts downstream signaling cascades, including the PI3K, JAK/STAT, and RAS/MEK/ERK pathways, which are critical for the growth of ALK-driven tumors.[3][6] The inhibition of FAK and Pyk2 further disrupts processes essential for tumor cell migration, invasion, and survival.[1]

Conteltinib_Signaling_Pathway This compound This compound (CT-707) ALK ALK This compound->ALK inhibits FAK FAK This compound->FAK inhibits Pyk2 Pyk2 This compound->Pyk2 inhibits PI3K PI3K ALK->PI3K JAK_STAT JAK/STAT ALK->JAK_STAT RAS_MEK_ERK RAS/MEK/ERK ALK->RAS_MEK_ERK Cell_Signaling Cell Adhesion, Migration, Invasion FAK->Cell_Signaling Pyk2->Cell_Signaling Tumor_Growth Tumor Growth, Proliferation, Survival, Angiogenesis PI3K->Tumor_Growth JAK_STAT->Tumor_Growth RAS_MEK_ERK->Tumor_Growth Cell_Signaling->Tumor_Growth

Caption: this compound inhibits ALK, FAK, and Pyk2, blocking downstream signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50 ValueReference
FAK1.6 nM[2][4]

Table 2: Preclinical In Vivo Efficacy in Hepatocellular Carcinoma Xenograft Model (Combination Study)

Treatment GroupTumor Inhibition RateReference
This compound (CT-707) alone19.4%[4]
XL184 alone30.7%[4]
This compound + XL18477.4%[4]

Table 3: Clinical Efficacy in ALK-Positive NSCLC Patients (Phase 1 Study)

Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
ALK TKI-naïve (n=39)64.1%15.9 months[7]
Previously treated with crizotinib (n=21)33.3%6.73 months[7]

Experimental Protocols

Protocol 1: In Vivo Formulation of this compound for Oral Gavage

This protocol details three different methods for preparing this compound for oral administration in xenograft studies. The choice of formulation may depend on the required concentration and vehicle tolerability in the animal model.

Materials:

  • This compound (CT-707) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Formulation Options:

Option A: Suspension in CMC-Na

  • Weigh the required amount of this compound powder.

  • Prepare a stock solution of CMC-Na (e.g., 0.5%) in sterile water.

  • Add the this compound powder to the appropriate volume of the CMC-Na solution to achieve the desired final concentration (e.g., ≥5 mg/mL).[2]

  • Vortex thoroughly to create a homogenous suspension.[2]

  • This formulation should be prepared fresh daily and mixed well before each administration.

Option B: Solution in DMSO, PEG300, Tween-80, and Saline

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volumes of each solvent in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4][8]

  • Add the this compound stock solution to the vehicle mixture to achieve the desired final concentration (solubility of ≥2.08 mg/mL).[4][8]

  • Vortex thoroughly until a clear solution is obtained.[4][8] Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4]

  • This solution should be used immediately for optimal results.[2]

Option C: Suspension in DMSO and Corn Oil

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[4]

  • In a sterile tube, add 10% of the final volume as the DMSO stock solution.[4]

  • Add 90% of the final volume as corn oil.[4] For example, to prepare 1 mL, add 100 µL of the DMSO stock to 900 µL of corn oil.[4]

  • Vortex thoroughly to mix evenly.[4]

  • This mixed solution should be used immediately for optimal results.[2][4]

Protocol 2: General Xenograft Study Workflow

This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line of interest (e.g., ALK-positive NSCLC)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Sterile PBS

  • Syringes and needles (e.g., 27-gauge)

  • Calipers for tumor measurement

  • Animal balance

  • Anesthesia (e.g., isoflurane)

  • Prepared this compound formulation

  • Oral gavage needles

Experimental Workflow Diagram:

Xenograft_Workflow Cell_Culture 1. Cell Culture (Exponential Growth Phase) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle or this compound) Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor Collection) Monitoring->Endpoint

Caption: Workflow for a typical subcutaneous xenograft study.

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cells under standard conditions until they reach the exponential growth phase.

    • Harvest the cells using trypsin and wash them with sterile PBS.

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).

  • Tumor Implantation:

    • Anesthetize the mice according to your institution's IACUC protocol.

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment and control (vehicle) groups with similar average tumor volumes.

  • Drug Administration:

    • Administer the prepared this compound formulation or the corresponding vehicle to the mice via oral gavage.

    • The dosing schedule will depend on the specific study design but could be once or twice daily.[4][6] For example, a complex schedule might involve twice-daily administration on certain days and once-daily on others.[4]

  • Monitoring and Data Collection:

    • Measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size or at a specific time point.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

    • Analyze the data for statistical significance.

    • At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting).

References

Troubleshooting & Optimization

Technical Support Center: Preventing Conteltinib Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Conteltinib. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility and precipitation of this compound in aqueous solutions during in vitro and in vivo experiments.

Troubleshooting Guide

This guide addresses common issues encountered with this compound precipitation and provides step-by-step solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. Rapid change in solvent polarity. This compound is poorly soluble in water.1. Optimize the final DMSO concentration: Keep the final DMSO concentration in your aqueous solution as low as possible, ideally below 0.5%, as many cell lines can tolerate this concentration.[1] 2. Use a co-solvent system: Prepare an intermediate dilution of the this compound stock in a water-miscible organic solvent like PEG300 before adding it to the final aqueous solution.[2][3] 3. Employ surfactants: Incorporate a small amount of a biocompatible surfactant, such as Tween-80, in your final solution to improve solubility and prevent aggregation.[2][3][4] 4. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, gradually decreasing the concentration of the organic solvent.
Cloudiness or precipitation observed in the stock solution over time. Improper storage or solvent contamination.1. Ensure proper storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][3][5][6] 2. Use anhydrous DMSO: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of this compound. Use fresh, high-quality, anhydrous DMSO to prepare stock solutions.[3]
Inconsistent results in bioassays. Precipitation of the compound leading to inaccurate concentrations.1. Visually inspect solutions: Before each experiment, carefully inspect the solution for any signs of precipitation. If observed, do not use the solution. 2. Prepare fresh dilutions: Prepare fresh dilutions from a clear stock solution for each experiment to ensure accurate and reproducible concentrations. 3. Sonication and Warming: If slight precipitation is observed, gentle warming to 37°C or brief sonication can help redissolve the compound. However, use these methods with caution as they may affect the stability of the compound.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO).[3][5] this compound is reported to be soluble in DMSO at concentrations ranging from 25 mg/mL to 100 mg/mL.[3][6] It is practically insoluble in water and ethanol.[3]

Q2: How should I store my this compound stock solution to prevent precipitation?

A2: To prevent precipitation and degradation, store this compound stock solutions in DMSO in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer).[2][3][5][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][6]

Q3: My this compound precipitated when I diluted my DMSO stock in my cell culture medium. What should I do?

A3: This is a common issue due to the low aqueous solubility of this compound. To avoid this, you can try the following:

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your medium is as low as possible (e.g., <0.5%).

  • Use a co-solvent/surfactant system: Prepare a working solution using a mixture of solvents. A common formulation for in vivo studies, which can be adapted for in vitro use with appropriate dilutions, is a combination of DMSO, PEG300, Tween-80, and saline.[2][3]

  • Prepare an intermediate dilution: First, dilute your DMSO stock solution in an intermediate solvent like PEG300 before the final dilution into your aqueous medium.

Q4: Can I heat or sonicate my this compound solution to redissolve precipitates?

A4: Gentle warming (e.g., to 37°C or up to 60°C for the tetrahydrochloride salt) and brief sonication can be used to aid in the dissolution of this compound.[2][5][6] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution to ensure it is clear before use.

Q5: What are the key factors that influence the solubility of this compound?

A5: The solubility of small molecules like this compound is influenced by several factors:

  • pH: The pH of the aqueous solution can affect the ionization state of the molecule, which in turn impacts its solubility.[7][8]

  • Temperature: Generally, solubility increases with temperature, but this is not always the case and should be handled with care to avoid degradation.[7][9]

  • Solvent Polarity: this compound is a lipophilic molecule and is more soluble in non-polar organic solvents like DMSO than in polar solvents like water.[9][10]

  • Particle Size: Smaller particle size can increase the rate of dissolution.[7][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile tube. The molecular weight of this compound is approximately 635.82 g/mol .[5]

  • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to facilitate dissolution if necessary.[5]

  • Visually confirm that the solution is clear and free of any particulates.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

This protocol provides a method to prepare a working solution with a low percentage of organic solvents.

Materials:

  • 10 mM this compound stock solution in DMSO

  • PEG300

  • Tween-80

  • Sterile saline or cell culture medium

Procedure:

  • Start with your 10 mM this compound stock solution in DMSO.

  • In a sterile tube, prepare an intermediate solution by diluting the DMSO stock solution with PEG300. For example, add 10 µL of the 10 mM DMSO stock to 40 µL of PEG300.

  • To this mixture, add a small volume of Tween-80 (e.g., 5 µL) and mix well.

  • Finally, add this organic mixture to your aqueous buffer or cell culture medium (e.g., 945 µL) to reach your desired final concentration. The final concentrations of the co-solvents in this example would be 1% DMSO, 4% PEG300, and 0.5% Tween-80.

  • Vortex the final solution gently and ensure it is clear before adding it to your cells or assay.

Note: The final concentrations of co-solvents and surfactants should be optimized for your specific cell line and assay to minimize toxicity.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO25 mg/mL (39.31 mM) to 100 mg/mL (127.93 mM for the tetrahydrochloride salt)[3][5][6]
WaterInsoluble[3]
EthanolInsoluble[3]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationReference
Powder-20°CUp to 3 years[1]
DMSO Stock Solution-20°CUp to 1 month[5][6]
DMSO Stock Solution-80°CUp to 6 months or longer[2][3][6]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage This compound This compound Powder stock_sol 10 mM Stock Solution This compound->stock_sol Dissolve dmso Anhydrous DMSO dmso->stock_sol intermediate Intermediate Solution (DMSO + PEG300 + Tween-80) stock_sol->intermediate Dilute storage Aliquot and Store (-20°C or -80°C) stock_sol->storage working_sol Final Working Solution intermediate->working_sol Final Dilution aqueous Aqueous Buffer / Medium aqueous->working_sol

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic start Precipitation Observed? stock In Stock Solution? start->stock Yes working In Aqueous Working Solution? start->working Yes end Clear Solution start->end No check_storage Check Storage Conditions (Temp, Aliquots) stock->check_storage Yes use_anhydrous Use Fresh Anhydrous DMSO stock->use_anhydrous optimize_dmso Lower Final DMSO % working->optimize_dmso Yes use_cosolvent Use Co-solvent/Surfactant working->use_cosolvent step_dilute Perform Stepwise Dilution working->step_dilute sonicate Gentle Warming / Sonication check_storage->sonicate use_anhydrous->sonicate optimize_dmso->end use_cosolvent->end step_dilute->end sonicate->end

Caption: Troubleshooting logic for this compound precipitation issues.

References

Impact of hygroscopic DMSO on Conteltinib activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conteltinib. The primary focus is to address potential issues arising from the hygroscopic nature of Dimethyl Sulfoxide (DMSO), the common solvent for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CT-707) is a potent, orally available multi-kinase inhibitor.[1][2] It primarily targets and inhibits the enzymatic activity of Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][3][4] By inhibiting these kinases, this compound disrupts downstream signaling pathways that are crucial for tumor cell growth, migration, proliferation, and survival in cancers where these kinases are overexpressed or dysregulated.[1][5]

Q2: What are the primary signaling pathways affected by this compound?

This compound's inhibitory action impacts several key oncogenic signaling cascades. Aberrantly active ALK, for instance, drives pathways such as PI3K, JAK/STAT, and RAS/MEK/ERK.[5][6] FAK and Pyk2 are non-receptor tyrosine kinases involved in cellular adhesion, migration, and survival signaling.[7] By blocking these central nodes, this compound effectively obstructs signals that promote cancer progression.

This compound Signaling Pathway Inhibition

cluster_alk ALK Downstream Pathways cluster_fak FAK/Pyk2 Downstream Pathways This compound This compound ALK ALK This compound->ALK inhibits FAK_Pyk2 FAK / Pyk2 This compound->FAK_Pyk2 inhibits PI3K_AKT PI3K/AKT ALK->PI3K_AKT JAK_STAT JAK/STAT ALK->JAK_STAT RAS_MEK_ERK RAS/MEK/ERK ALK->RAS_MEK_ERK Migration Cell Migration FAK_Pyk2->Migration Survival Survival / Proliferation FAK_Pyk2->Survival Adhesion Cell Adhesion FAK_Pyk2->Adhesion

Caption: Signaling pathways inhibited by this compound.

Q3: What is DMSO and why is it a concern when used with this compound?

DMSO is a highly polar, aprotic organic solvent widely used in biological research for its ability to dissolve a broad range of compounds, including this compound.[8][9] The primary concern is that DMSO is hygroscopic , meaning it readily absorbs moisture from the atmosphere.[8][10][11][12] Product datasheets for this compound explicitly warn that moisture-absorbing DMSO reduces its solubility.[3]

Q4: How does absorbed water in DMSO affect my this compound stock solution?

Water absorbed by DMSO can have several detrimental effects on your this compound experiments:

  • Reduced Solubility & Precipitation: The presence of water significantly decreases the solubility of many compounds in DMSO.[13] This can cause this compound to precipitate out of the solution, especially after freeze-thaw cycles.[12][13] If precipitation occurs, the actual concentration of the drug in the supernatant will be lower than expected, leading to inaccurate dosing in experiments.

  • Compound Instability: For some compounds, water can accelerate chemical degradation, reducing the potency of the inhibitor over time.[14][15][16]

  • Inconsistent Results: Using a stock solution with an unknown water content and a variable drug concentration will lead to poor reproducibility and inconsistent experimental outcomes, such as fluctuating IC50 values.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, with a focus on problems related to its preparation in DMSO.

Problem: I am seeing inconsistent results (e.g., variable IC50 values) in my cell-based assays.

This is a common problem that often points to issues with the inhibitor stock solution.

Workflow for Troubleshooting Inconsistent Results

start Inconsistent Results Observed check_stock 1. Inspect Stock Solution (Thaw completely, vortex, check for precipitate) start->check_stock precipitate Precipitate Visible? check_stock->precipitate After inspection discard Action: Discard Stock. Prepare fresh solution using anhydrous DMSO and new This compound vial. precipitate->discard Yes check_protocol 2. Review Protocol (Solvent quality, storage, handling) precipitate->check_protocol No protocol_ok Protocol Adheres to Best Practices? check_protocol->protocol_ok implement_best_practices Action: Implement Best Practices. (See Protocol 2: Proper Storage & Handling) protocol_ok->implement_best_practices No check_assay 3. Review Assay Conditions (Cell passage, reagent variability, incubation times) protocol_ok->check_assay Yes implement_best_practices->discard Re-test with new stock end_point Systematically Address Assay Variables check_assay->end_point

Caption: Experimental workflow for troubleshooting inconsistent results.

Problem: I observed precipitation in my this compound stock solution after thawing.

This strongly suggests that the solubility limit of this compound was exceeded, a problem exacerbated by water contamination in the DMSO.

Logical Flow: Hygroscopic DMSO to Reduced Activity

improper_storage Improper DMSO Storage (e.g., repeated opening, no desiccant) water_absorption DMSO Absorbs Atmospheric Water improper_storage->water_absorption leads to reduced_solubility This compound Solubility in 'Wet' DMSO Decreases water_absorption->reduced_solubility causes precipitation This compound Precipitates (Especially after freeze/thaw) reduced_solubility->precipitation results in lower_concentration Actual Supernatant Concentration is Reduced precipitation->lower_concentration leads to inaccurate_dosing Inaccurate Dosing in Experiment lower_concentration->inaccurate_dosing causes inconsistent_results Inconsistent/Failed Experimental Results inaccurate_dosing->inconsistent_results results in

References

Technical Support Center: Minimizing Conteltinib-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate and mitigate cellular stress induced by Conteltinib (CT-707) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound (CT-707) is a potent, second-generation, ATP-competitive multi-kinase inhibitor.[1][2] Its primary targets include Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It has shown significant anti-tumor activity in non-small cell lung cancer (NSCLC) models, including those resistant to first-generation ALK inhibitors like crizotinib.[2]

Q2: What are the common types of cellular stress that can be induced by kinase inhibitors like this compound?

While direct studies on this compound-induced cellular stress are emerging, inhibition of its known targets—ALK, FAK, and Pyk2—can lead to several stress responses:

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing can trigger the Unfolded Protein Response (UPR).

  • Oxidative Stress: An imbalance in reactive oxygen species (ROS) production and antioxidant defenses can lead to cellular damage.

  • DNA Damage Response: Cellular pathways that detect and repair DNA lesions can be activated.

  • Apoptosis: Programmed cell death can be initiated as a consequence of excessive cellular stress.[3][4][5]

Q3: What are the reported side effects of this compound in clinical studies, and how do they relate to cellular stress?

In a phase 1 study of patients with advanced ALK-positive NSCLC, the most common treatment-related adverse events (TRAEs) included diarrhea, elevated serum creatinine, elevated aspartate aminotransferase, and nausea.[2][6] These systemic side effects can be manifestations of underlying cellular stress in various tissues.

Q4: What is a recommended starting concentration for this compound in in-vitro experiments?

The optimal concentration of this compound is cell-line dependent. For hepatocellular carcinoma cell lines like HepG2 and Bel-7402, concentrations between 0.2 µM and 3.0 µM have been used for 72-hour incubations.[7] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during their experiments with this compound.

Issue 1: High levels of unexpected cytotoxicity or cell death in culture.

  • Question: My cells are dying at lower concentrations of this compound than expected. What could be the cause?

  • Possible Causes & Solutions:

    • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control.

    • Inhibitor Instability: this compound solutions should be freshly prepared. If using a stock solution, ensure it has been stored correctly (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles.[1]

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors. Perform a thorough literature search for your specific cell line or a similar one. If none exists, a broad dose-response experiment is essential.

    • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects, leading to increased cytotoxicity.[8][9] Correlate the observed cell death with the inhibition of the intended targets (ALK, FAK, Pyk2) using techniques like Western blotting for downstream pathway components.

Issue 2: Inconsistent or non-reproducible experimental results.

  • Question: I am observing significant variability in my results between experiments. How can I improve reproducibility?

  • Possible Causes & Solutions:

    • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency at the time of treatment, and media composition.

    • Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Inconsistent inhibitor concentration is a common source of variability.

    • Assay Timing: The duration of this compound treatment is critical. Ensure consistent incubation times across all experiments.

    • Plate Edge Effects: In multi-well plate assays, cells in the outer wells can be subject to evaporation and temperature gradients. Avoid using the outermost wells for critical measurements or ensure proper humidification.

Issue 3: Difficulty in detecting specific cellular stress markers.

  • Question: I am not observing an increase in my chosen cellular stress marker (e.g., a specific phosphorylated protein) after this compound treatment. What should I check?

  • Possible Causes & Solutions:

    • Sub-optimal Time Point: The activation of different stress pathways occurs over different time courses. Perform a time-course experiment to identify the optimal time point for detecting your marker of interest.

    • Antibody Quality: Ensure your primary and secondary antibodies are validated for the specific application (e.g., Western blot, immunofluorescence) and are used at the recommended dilution.

    • Protein Extraction/Fixation: Use appropriate lysis buffers for protein extraction or fixation methods for immunofluorescence that preserve the phosphorylation status or localization of your target protein.

    • Pathway Crosstalk: Cellular signaling is complex. Inhibition of one pathway may be compensated by another, masking the expected stress response. Consider investigating multiple markers within a pathway and also markers from other related stress pathways.

Quantitative Data Summary

Table 1: Treatment-Related Adverse Events (TRAEs) of this compound in ALK-positive NSCLC Patients (N=64)

Adverse EventAny Grade (%)Grade ≥ 3 (%)
Diarrhea71.9-
Serum creatinine elevated45.3-
Aspartate aminotransferase elevated39.1-
Nausea37.5-

Data from a multicenter, open-label, first-in-human phase 1 study.[2][6]

Table 2: In Vitro Inhibitory Activity and Experimental Concentrations of this compound

ParameterValueCell LinesReference
IC50 (FAK)1.6 nM-[1]
Experimental Concentration Range0.2 - 3.0 µMHepG2, Bel-7402[7]

Experimental Protocols

Protocol 1: Western Blot Analysis of Endoplasmic Reticulum (ER) Stress Markers

  • Cell Lysis:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the predetermined time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP, and GRP78/BiP) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize protein levels to a loading control such as β-actin or GAPDH.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Preparation:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat cells with this compound, a vehicle control, and a positive control (e.g., H₂O₂) for the desired time.

  • Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add a cell-permeable ROS-sensitive fluorescent probe (e.g., DCFH-DA or CellROX Green) diluted in serum-free medium.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells with PBS.

    • Add PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Normalize the fluorescence values to a measure of cell number (e.g., a parallel plate stained with crystal violet or a cell viability assay).

Protocol 3: Immunofluorescence for DNA Damage Markers (γH2AX)

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with this compound or a vehicle control. Include a positive control for DNA damage (e.g., etoposide).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash cells with PBS.

    • Block with 1% BSA in PBST for 1 hour.

    • Incubate with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X (Ser139), known as γH2AX) overnight at 4°C.

    • Wash with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash with PBST.

    • Counterstain nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus.

Visualizations

ALK_Signaling_Pathway cluster_downstream Downstream Signaling This compound This compound ALK ALK Fusion Protein This compound->ALK Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JAK_STAT->Proliferation_Survival

Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.

Troubleshooting_Workflow Start Unexpected Cellular Stress Observed Check_Controls Verify Controls (Vehicle, Positive) Start->Check_Controls Optimize_Concentration Optimize this compound Concentration (Dose-Response) Check_Controls->Optimize_Concentration Time_Course Perform Time-Course Experiment Optimize_Concentration->Time_Course Validate_Reagents Validate Reagents (Antibodies, Probes) Time_Course->Validate_Reagents Assess_Pathways Assess Multiple Stress Pathways Validate_Reagents->Assess_Pathways Resolution Problem Resolved Assess_Pathways->Resolution

Caption: A general workflow for troubleshooting unexpected cellular stress in experiments.

Problem_Solution_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem High Cytotoxicity Solvent Solvent Toxicity Problem:p->Solvent Concentration Concentration Too High Problem:p->Concentration Off_Target Off-Target Effects Problem:p->Off_Target Vehicle_Control Run Vehicle Control Solvent->Vehicle_Control Dose_Response Perform Dose-Response Concentration->Dose_Response Target_Validation Validate Target Inhibition Off_Target->Target_Validation

Caption: Logical relationship between a common problem, its potential causes, and solutions.

References

Interpreting unexpected results in Conteltinib assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Conteltinib assays. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound (also known as CT-707) is a multi-kinase inhibitor. Its primary targets are Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It is an ATP-competitive inhibitor and has shown potential in treating cancers such as ALK-positive non-small cell lung cancer (NSCLC).[3]

Q2: What are the common assay formats used to measure this compound activity?

Common assays for evaluating this compound's inhibitory activity include:

  • Biochemical Assays: These measure the direct inhibition of purified kinase enzymes. Examples include luminescence-based assays like ADP-Glo™ that quantify ADP production, a byproduct of kinase activity.[2][4]

  • Cell-Based Assays: These assess the effect of this compound on kinase activity within a cellular context. Common formats include:

    • Phosphorylation Assays: Techniques like Western Blotting, ELISA, AlphaScreen®, and Phosflow are used to measure the phosphorylation status of the target kinase or its downstream substrates.[1][3]

    • Cell Proliferation/Viability Assays: These determine the impact of this compound on the growth and survival of cancer cell lines.

Q3: What are the known IC50 values for this compound against its primary targets?

The inhibitory potency of this compound can vary depending on the assay format and conditions.

TargetAssay TypeIC50 (nM)Reference
FAKIn vitro kinase assay1.6[2]
ALKEnzymatic assaysPotent (10-fold more than crizotinib)[3]
Pyk2In vitro kinase assayPotent[2]

Troubleshooting Unexpected Results

Biochemical Assays

Q4: My IC50 value for this compound in a biochemical FAK assay is significantly higher than the reported 1.6 nM. What could be the cause?

Several factors can lead to an apparent decrease in this compound potency in biochemical assays:

  • High ATP Concentration: Since this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will require a higher concentration of the inhibitor to achieve 50% inhibition.

  • Inactive Enzyme: The purified FAK enzyme may have lost activity due to improper storage or handling.

  • Substrate Issues: The substrate used in the assay may be of poor quality or used at a suboptimal concentration.

  • Assay Signal Interference: Components in your assay buffer could be interfering with the detection method (e.g., luminescence).

Recommended Actions:

  • Optimize ATP Concentration: Determine the Km of ATP for your specific FAK enzyme lot and use an ATP concentration at or below the Km.

  • Verify Enzyme Activity: Test the activity of your FAK enzyme with a known potent FAK inhibitor as a positive control.

  • Check Substrate Quality: Use a high-quality, validated substrate for FAK.

  • Run Control Experiments: Include "no enzyme" and "no substrate" controls to identify any background signal or interference.

Cell-Based Assays

Q5: I am not observing a dose-dependent decrease in ALK phosphorylation in my cell-based assay. Why might this be?

A lack of dose-response in a cell-based phosphorylation assay can be due to several reasons:

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to ALK inhibitors. This could be due to mutations in the ALK kinase domain or the activation of bypass signaling pathways.[5]

  • Drug Efflux: The cells may be actively pumping this compound out via efflux pumps.

  • Off-Target Effects: At higher concentrations, this compound might be inhibiting other kinases that lead to a feedback activation of the ALK pathway.

  • Incorrect Timing: The time point chosen for measuring phosphorylation may not be optimal.

Recommended Actions:

  • Cell Line Characterization: Sequence the ALK gene in your cell line to check for known resistance mutations.

  • Use a Sensitive Cell Line: As a positive control, use a cell line known to be sensitive to ALK inhibitors.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal inhibition of ALK phosphorylation.

  • Investigate Bypass Pathways: Use pathway analysis tools or phosphoproteomics to investigate the activation of other signaling pathways that might be compensating for ALK inhibition.

Q6: I am seeing paradoxical activation of a downstream signaling pathway (e.g., ERK) at certain concentrations of this compound. What does this mean?

Paradoxical pathway activation is a known phenomenon with some kinase inhibitors and can be caused by:

  • Feedback Loops: Inhibition of a target kinase can sometimes disrupt negative feedback loops, leading to the activation of other signaling molecules in the same or different pathways.

  • Off-Target Kinase Inhibition: this compound's inhibition of other kinases, such as FAK or Pyk2, could indirectly lead to the activation of other signaling cascades.

  • Scaffolding Effects of Kinases: In some cases, the inhibitor binding to the kinase can promote its interaction with other proteins, leading to downstream signaling activation.

Recommended Actions:

  • Comprehensive Pathway Analysis: Use techniques like phospho-kinase antibody arrays or mass spectrometry-based phosphoproteomics to get a broader view of the signaling changes induced by this compound.

  • Knockdown/Knockout Experiments: Use siRNA or CRISPR to knock down the expression of FAK and Pyk2 to see if the paradoxical ERK activation is dependent on these off-target kinases.

  • Dose-Response Analysis: Carefully analyze the dose-response curve for this effect. Paradoxical activation often occurs within a specific concentration range.

Experimental Protocols

General Protocol for a Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™ for FAK)
  • Prepare Reagents:

    • FAK Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[4]

    • Recombinant FAK enzyme.

    • FAK substrate (e.g., a synthetic peptide).

    • ATP solution.

    • This compound serial dilutions.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add 5 µL of kinase buffer.

    • Add 2.5 µL of this compound dilution or vehicle control.

    • Add 2.5 µL of FAK substrate.

    • Add 2.5 µL of FAK enzyme.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate the Reaction:

    • Add 2.5 µL of ATP solution to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[4]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[4]

  • Measure Luminescence:

    • Read the plate on a luminometer. The signal is proportional to the amount of ADP produced and thus the kinase activity.

General Protocol for a Cell-Based ALK Phosphorylation ELISA
  • Cell Culture and Treatment:

    • Seed ALK-dependent cancer cells (e.g., Karpas-299) in a 96-well plate and grow to 70-80% confluency.[3]

    • Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 2 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • ELISA:

    • Coat a high-binding 96-well plate with a capture antibody specific for total ALK overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the cell lysates to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a detection antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK Y1604) conjugated to an enzyme like HRP.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add the HRP substrate.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength. The signal is proportional to the amount of phosphorylated ALK.

    • Normalize the phospho-ALK signal to the total ALK signal from a parallel ELISA or to a housekeeping protein like GAPDH.

Signaling Pathways and Experimental Workflows

Conteltinib_Signaling_Pathways cluster_alk ALK Signaling cluster_fak FAK Signaling cluster_pyk2 Pyk2 Signaling ALK ALK PI3K PI3K/AKT ALK->PI3K RAS RAS/MEK/ERK ALK->RAS JAK JAK/STAT ALK->JAK Conteltinib_ALK This compound Conteltinib_ALK->ALK Integrin Integrins FAK FAK Integrin->FAK Src Src FAK->Src Grb2 Grb2/SOS FAK->Grb2 Grb2->RAS Conteltinib_FAK This compound Conteltinib_FAK->FAK GPCR GPCRs Pyk2 Pyk2 GPCR->Pyk2 Pyk2->Src Pyk2->Grb2 Conteltinib_Pyk2 This compound Conteltinib_Pyk2->Pyk2

Caption: this compound inhibits ALK, FAK, and Pyk2 signaling pathways.

Kinase_Assay_Workflow start Start reagents Prepare reagents: - Kinase - Substrate - ATP - this compound start->reagents reaction Set up kinase reaction in 96-well plate reagents->reaction incubation Incubate at optimal temperature and time reaction->incubation detection Add detection reagents incubation->detection readout Measure signal (e.g., luminescence, fluorescence) detection->readout analysis Analyze data and calculate IC50 readout->analysis end End analysis->end

Caption: General experimental workflow for a kinase inhibitor assay.

Troubleshooting_Flowchart start Unexpected Result Observed check_controls Are controls (positive/negative) behaving as expected? start->check_controls troubleshoot_assay Troubleshoot general assay parameters: - Reagent quality - Concentrations - Incubation times check_controls->troubleshoot_assay No investigate_biology Investigate biological mechanisms: - Resistance mutations - Bypass pathways - Off-target effects check_controls->investigate_biology Yes end Problem Resolved troubleshoot_assay->end investigate_biology->end yes Yes no No

Caption: Decision-making flowchart for troubleshooting unexpected results.

References

Validation & Comparative

Validating Conteltinib's On-Target Efficacy: A Comparative Guide to FAK Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Conteltinib's Performance Against Alternative FAK Inhibitors, Supported by Experimental Data.

This guide provides a comparative analysis of this compound (CT-707), a multi-kinase inhibitor, and its on-target effect on Focal Adhesion Kinase (FAK) phosphorylation. The performance of this compound is evaluated against other known FAK inhibitors, Defactinib, GSK2256098, and PF-573228, with a focus on their ability to inhibit the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in FAK activation and downstream signaling.

Comparative Analysis of FAK Inhibitor Potency

This compound demonstrates potent inhibition of FAK with a low nanomolar IC50 value. The following table summarizes the in vitro and cellular potency of this compound in comparison to other commercially available FAK inhibitors. This data, compiled from various studies, highlights the comparable efficacy of these compounds in targeting FAK phosphorylation.

InhibitorTarget(s)In Vitro IC50 (FAK)Cellular IC50 (FAK Phosphorylation)Key Findings
This compound (CT-707) FAK, ALK, Pyk21.6 nM[1]Not explicitly reported, but shown to markedly decrease FAK phosphorylation[2]A multi-kinase inhibitor with high potency against FAK.[1][3]
Defactinib (VS-6063) FAK, Pyk2Not explicitly reportedDose-dependent inhibition of pFAK (Tyr397)[4][5]A selective and orally active FAK inhibitor that has undergone clinical trials.[6][7]
GSK2256098 FAKApparent Ki of 0.4 nM[3][8]8.5 nM (U87MG), 12 nM (A549), 15 nM (OVCAR8) for Y397 phosphorylation[2][3][9][10]A potent, selective, reversible, and ATP-competitive FAK inhibitor.[3][8]
PF-573228 FAK4 nM[11][12][13]30-100 nM for Tyr397 phosphorylation in various cell lines[11][13]An ATP-competitive inhibitor of FAK.[11]

Experimental Protocols for Validating On-Target Effects

The primary method for validating the on-target effects of FAK inhibitors is to measure the level of FAK autophosphorylation at Tyr397 in cellular assays using Western blotting. Below is a representative protocol for this experiment.

Western Blotting for FAK Phosphorylation

Objective: To determine the dose-dependent effect of a FAK inhibitor on the phosphorylation of FAK at Tyr397 in a selected cancer cell line.

Materials:

  • Cancer cell line with detectable FAK expression (e.g., A549, U87MG, MDA-MB-231)

  • Cell culture medium and supplements

  • FAK inhibitor (e.g., this compound)

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-FAK (Tyr397) and Mouse anti-total FAK

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cancer cell line in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the FAK inhibitor (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[14]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.[14]

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.

  • Data Analysis:

    • Quantify the band intensities for phospho-FAK and total FAK using densitometry software.

    • Calculate the ratio of phospho-FAK to total FAK for each treatment condition.

    • Plot the phospho-FAK/total FAK ratio against the inhibitor concentration to determine the IC50 value.

Visualizing the FAK Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental approach, the following diagrams illustrate the FAK signaling pathway and the workflow for validating on-target inhibitor effects.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment PI3K PI3K pFAK_Y397->PI3K Recruitment Grb2_Sos Grb2/Sos pFAK_Y397->Grb2_Sos Recruitment Src->FAK Further Phosphorylation Cell_Migration Cell Migration Src->Cell_Migration Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation This compound This compound This compound->FAK Inhibition

Caption: FAK Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment Inhibitor Treatment (e.g., this compound) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blotting sds_page->western_blot probing_pFAK Primary Antibody Incubation (anti-pFAK) western_blot->probing_pFAK probing_totalFAK Primary Antibody Incubation (anti-total FAK) western_blot->probing_totalFAK Re-probe secondary_ab Secondary Antibody & ECL probing_pFAK->secondary_ab probing_totalFAK->secondary_ab imaging Imaging & Densitometry secondary_ab->imaging analysis Data Analysis (pFAK/total FAK ratio) imaging->analysis end End analysis->end

References

Synergistic Antitumor Effects of Conteltinib and Cabozantinib: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the synergistic antitumor effects of Conteltinib (CT-707) in combination with Cabozantinib (XL184), primarily focusing on their application in hepatocellular carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic rationale and preclinical evidence supporting this combination therapy.

Executive Summary

Preclinical studies have demonstrated a significant synergistic effect when combining this compound, a multi-kinase inhibitor targeting Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Pyk2, with Cabozantinib, a multi-kinase inhibitor of MET, VEGFR, and RET. The primary mechanism underlying this synergy involves this compound's ability to counteract Cabozantinib-induced activation of FAK, a resistance pathway, thereby enhancing the overall antitumor efficacy. This combination leads to a more potent inhibition of cancer cell proliferation, increased apoptosis, and greater tumor growth suppression in vivo compared to either agent alone.

Mechanism of Action and Synergy

This compound (CT-707) is a potent inhibitor of FAK, ALK, and Pyk2.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival.[3] Its overexpression is associated with tumor progression and drug resistance.[4]

Cabozantinib (XL184) is a powerful inhibitor of multiple receptor tyrosine kinases, including MET, VEGFRs, and RET, which are critical for tumor angiogenesis, invasion, and metastasis.[5][6]

The synergistic interaction between this compound and Cabozantinib stems from the on-target effects of both inhibitors. While Cabozantinib effectively inhibits MET signaling, it can paradoxically lead to the activation of FAK. This FAK activation is a potential mechanism of resistance that can limit the therapeutic efficacy of Cabozantinib.[6][7]

This compound, by directly inhibiting FAK, blocks this escape pathway. The concurrent administration of this compound with Cabozantinib prevents the compensatory FAK activation, leading to a more profound and sustained inhibition of downstream signaling pathways that control cell survival and proliferation.[4][6]

Signaling Pathway Overview

The following diagram illustrates the targeted signaling pathways and the synergistic mechanism of this compound and Cabozantinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MET MET Downstream Signaling (Proliferation, Survival) Downstream Signaling (Proliferation, Survival) MET->Downstream Signaling (Proliferation, Survival) Activates Integrin Integrin FAK FAK Integrin->FAK Activates FAK->Downstream Signaling (Proliferation, Survival) Activates Cabozantinib Cabozantinib Cabozantinib->MET Inhibits Cabozantinib->Integrin Induces expression of Integrin α5 This compound This compound This compound->FAK Inhibits

Caption: Synergistic inhibition of signaling pathways by this compound and Cabozantinib.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the synergistic effects of this compound and Cabozantinib in hepatocellular carcinoma models.

Table 1: In Vitro Efficacy in Human Hepatocellular Carcinoma Cell Lines

Cell LineTreatmentConcentrationEffectReference
SMMC-7721Cabozantinib (XL184)5 µM-[6]
This compound (CT-707)3 µM-[6]
Combination5 µM XL184 + 3 µM CT-707Significantly reduced cell survival fraction compared to single agents[6]
Huh-7Cabozantinib (XL184)5 µM-[6]
This compound (CT-707)3 µM-[6]
Combination5 µM XL184 + 3 µM CT-707Enhanced caspase-dependent apoptosis[6]

Table 2: In Vivo Efficacy in a Hepatocellular Carcinoma Xenograft Model

Treatment GroupDosingTumor Growth Inhibition RateReference
Vehicle Control-0%[8]
Cabozantinib (XL184) alone-30.7%[8]
This compound (CT-707) alone-19.4%[8]
Cabozantinib + this compound-77.4%[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

Cell viability was assessed using the Sulforhodamine B (SRB) assay.

  • Hepatocellular carcinoma cells (SMMC-7721 and Huh-7) were seeded in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of this compound, Cabozantinib, or their combination for 72 hours.

  • Cells were then fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid.

  • The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance was measured at 510 nm using a microplate reader.

  • The percentage of cell growth inhibition was calculated relative to vehicle-treated control cells.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Cells were treated with the indicated drug concentrations for 48 hours.

  • Both adherent and floating cells were collected and washed with cold PBS.

  • Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry.

  • The percentage of apoptotic cells (Annexin V-positive) was determined.

Western Blot Analysis

Protein expression and phosphorylation were determined by Western blotting.

  • Cells were treated with drugs for the indicated times and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-FAK (Tyr397), total FAK, and other relevant proteins overnight at 4°C.

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The in vivo synergistic efficacy was evaluated in a nude mouse xenograft model of human hepatocellular carcinoma.

  • SMMC-7721 cells were subcutaneously injected into the flank of athymic nude mice.

  • When tumors reached a palpable size, mice were randomized into four groups: vehicle control, this compound alone, Cabozantinib alone, and the combination of this compound and Cabozantinib.

  • Drugs were administered orally at predetermined doses and schedules.

  • Tumor volumes were measured with calipers every other day and calculated using the formula: (length × width²) / 2.

  • At the end of the study, tumors were excised and weighed.

Experimental Workflow

The following diagram outlines the typical workflow for investigating the synergistic effects of this compound and Cabozantinib.

Start Start In Vitro Studies In Vitro Studies Start->In Vitro Studies Cell Viability Assays Cell Viability Assays In Vitro Studies->Cell Viability Assays Apoptosis Assays Apoptosis Assays In Vitro Studies->Apoptosis Assays Western Blot for Signaling Pathways Western Blot for Signaling Pathways In Vitro Studies->Western Blot for Signaling Pathways In Vivo Studies In Vivo Studies Western Blot for Signaling Pathways->In Vivo Studies Xenograft Model Xenograft Model In Vivo Studies->Xenograft Model Tumor Growth Measurement Tumor Growth Measurement Xenograft Model->Tumor Growth Measurement Data Analysis & Conclusion Data Analysis & Conclusion Tumor Growth Measurement->Data Analysis & Conclusion

Caption: Preclinical experimental workflow for evaluating drug synergy.

Conclusion

The combination of this compound and Cabozantinib represents a promising therapeutic strategy for hepatocellular carcinoma and potentially other cancers where FAK activation is a resistance mechanism to MET inhibitors. The preclinical data strongly support the synergistic antitumor effects of this combination, providing a solid rationale for further clinical investigation. The detailed experimental protocols provided herein can serve as a valuable resource for researchers aiming to validate and expand upon these findings.

References

Conteltinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BEIJING – November 5, 2025 – Shouyao Holdings (Beijing) Co., Ltd. today released a comprehensive guide on the cross-reactivity profile of its potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, Conteltinib (CT-707). This guide, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of this compound with other ALK inhibitors, supported by available preclinical data.

This compound is a multi-kinase inhibitor that has demonstrated significant activity against ALK, Focal Adhesion Kinase (FAK), and Pyk2.[1][2] In enzymatic assays, this compound has been shown to be approximately 10-fold more potent than the first-generation ALK inhibitor, crizotinib, against wild-type ALK.[3] Furthermore, it exhibits inhibitory activity against a range of crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.[3]

Kinase Inhibition Profile of this compound

This compound's primary targets are ALK, FAK, and Pyk2. A key preclinical study reported a half-maximal inhibitory concentration (IC50) of 1.6 nM for FAK in an in vitro kinase assay.[1][2][4] While a comprehensive public kinome scan detailing its activity against a broad panel of kinases is not available, its known targets are summarized below.

Target KinaseIC50 (nM)Reference
FAK1.6[1][2][4]
ALKData not publicly available
Pyk2Data not publicly available

This compound has also shown efficacy in overcoming resistance to first-generation ALK inhibitors by targeting several known ALK resistance mutations.[3]

Comparison with Other ALK Kinase Inhibitors

The landscape of ALK inhibitors has evolved to include multiple generations, each with a distinct selectivity profile. A direct comparison of the cross-reactivity profiles of these inhibitors is crucial for understanding their potential off-target effects and clinical utility.

InhibitorGenerationPrimary Target(s)Known Off-Targets / Cross-Reactivities
This compound SecondALK, FAK, Pyk2Further kinome-wide data not publicly available.[1][2][3]
Crizotinib FirstALK, MET, ROS1Highly selective for its primary targets.[5][6]
Alectinib SecondALKHighly selective for ALK.[7]
Brigatinib SecondALK, ROS1Potently inhibits ROS1, FLT3, and a mutant variant of EGFR.[8][9] In a panel of 289 kinases, only 11 were inhibited with IC50 values < 10 nM.[8]
Lorlatinib ThirdALK, ROS1Designed to penetrate the central nervous system and overcome most known ALK resistance mutations.[10]

Experimental Protocols

Detailed experimental protocols for the kinase assays used to characterize this compound are not publicly available. However, a general methodology for in vitro kinase inhibition assays is described below.

General Protocol for In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure :

    • Add the diluted inhibitor solutions to the wells of a microplate.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate.

  • Data Analysis :

    • Measure the signal (e.g., fluorescence) in each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To illustrate the biological context and experimental design, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT MEK MEK RAS->MEK Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription AKT->Transcription ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->ALK Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation of Compound + Kinase + ATP Compound->Incubation KinasePanel Kinase Panel (Multiple Kinases) KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Detection Detection of Kinase Activity Incubation->Detection Data Raw Data (e.g., Luminescence) Detection->Data Calculation % Inhibition IC50 Calculation Data->Calculation Profile Selectivity Profile Calculation->Profile

Caption: General experimental workflow for kinase inhibitor profiling.

References

Conteltinib's Potency Across Key Kinases: An In Vitro Comparative Analysis Against FAK, ALK, and Pyk2

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the multi-kinase inhibitor Conteltinib (CT-707) has emerged as a significant agent, demonstrating potent inhibitory activity against several key proteins implicated in tumor growth and metastasis. This guide provides an in vitro validation of this compound's half-maximal inhibitory concentration (IC50) on Focal Adhesion Kinase (FAK), Anaplastic Lymphoma Kinase (ALK), and Proline-rich Tyrosine Kinase 2 (Pyk2). A comparative analysis with other established inhibitors is presented, supported by detailed experimental methodologies and visual representations of the relevant signaling pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the preclinical efficacy of this compound.

Comparative Inhibitory Potency of this compound

This compound demonstrates high potency against FAK and ALK, with a notable IC50 value of 1.6 nM for FAK.[1][2][3][4] In enzymatic assays, this compound is reported to be approximately 10-fold more potent against ALK than Crizotinib, suggesting an estimated IC50 in the sub-nanomolar range for ALK.[5] While also active against Pyk2, its potency is reportedly less than its inhibition of ALK.[5]

The following table summarizes the in vitro IC50 values of this compound against FAK, ALK, and Pyk2, alongside a panel of well-established inhibitors for each respective kinase, providing a clear comparison of their relative potencies.

Target KinaseInhibitorIC50 (nM)
FAK This compound (CT-707) 1.6 [1][2][3][4]
PF-5732284
PF-5622711.5
PF-4313962
ALK This compound (CT-707) ~0.3 (estimated) [5]
Crizotinib3
Alectinib1.9
Ceritinib0.15
Pyk2 This compound (CT-707) Not Publicly Available
PF-43139611

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

The determination of IC50 values for kinase inhibitors is a critical step in preclinical drug discovery. The following is a generalized protocol for an in vitro kinase assay, which can be adapted for FAK, ALK, and Pyk2.

Objective: To determine the concentration of an inhibitor that reduces the activity of a target kinase by 50% (IC50).

Materials:

  • Recombinant human kinase (FAK, ALK, or Pyk2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (this compound and comparators) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting luminescence, fluorescence, or radioactivity

Procedure:

  • Reagent Preparation:

    • Prepare a series of dilutions of the test inhibitor in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.

    • Prepare a solution of the recombinant kinase in the assay buffer. The optimal concentration of the kinase should be predetermined to ensure a linear reaction rate.

    • Prepare a solution of the substrate and ATP in the assay buffer. The ATP concentration is typically at or near its Km value for the specific kinase.

  • Assay Reaction:

    • Add a small volume of the diluted inhibitor solutions to the wells of the microplate. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control (buffer only).

    • Initiate the kinase reaction by adding the kinase solution to each well, followed by the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection:

    • Stop the kinase reaction (the method depends on the detection system, e.g., adding a stop solution).

    • Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.

    • Read the plate using a microplate reader to measure the signal (luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizing the Methodologies and Pathways

To further elucidate the experimental process and the biological context of this compound's targets, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Inhibitor Inhibitor Dilution Plate Microplate Addition Inhibitor->Plate Kinase Kinase Solution Kinase->Plate Substrate_ATP Substrate/ATP Mix Substrate_ATP->Plate Incubation Incubation Plate->Incubation Detection Signal Detection Incubation->Detection Analysis IC50 Calculation Detection->Analysis

Caption: Experimental workflow for determining IC50 values in an in vitro kinase assay.

signaling_pathways cluster_FAK FAK Signaling cluster_ALK ALK Signaling cluster_Pyk2 Pyk2 Signaling Integrins Integrins FAK FAK Integrins->FAK Src Src FAK->Src p130Cas p130Cas Src->p130Cas Rac Rac p130Cas->Rac Migration Migration Rac->Migration Cell Migration ALK_Ligand ALK Ligand ALK ALK ALK_Ligand->ALK RAS RAS/MAPK ALK->RAS PI3K PI3K/AKT ALK->PI3K JAK JAK/STAT ALK->JAK Proliferation Proliferation RAS->Proliferation Proliferation PI3K->Proliferation JAK->Proliferation Stress Stress Signals Pyk2 Pyk2 Stress->Pyk2 JNK JNK Pyk2->JNK Apoptosis Apoptosis JNK->Apoptosis Apoptosis

Caption: Simplified signaling pathways of FAK, ALK, and Pyk2.

References

Conteltinib: A Comparative Analysis of On-Target vs. Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Conteltinib (CT-707) is a potent, orally available, multi-kinase inhibitor under investigation for the treatment of various cancers. This guide provides a comparative analysis of its intended on-target effects against its observed off-target activities, supported by available preclinical and clinical data. The objective is to offer a clear perspective on the therapeutic window and potential side-effect profile of this compound.

Executive Summary

This compound primarily targets Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its on-target activity against ALK has shown significant anti-tumor efficacy in patients with ALK-positive non-small cell lung cancer (NSCLC).[3][4] The inhibition of FAK, with a high potency (IC50 of 1.6 nM), represents another key on-target effect with therapeutic potential in various solid tumors.[1][2][5] Off-target effects are primarily inferred from the adverse events reported in clinical trials, as a comprehensive public kinase screening panel is not currently available. This guide synthesizes the existing data to facilitate a nuanced understanding of this compound's pharmacological profile.

Data Presentation

Table 1: On-Target Kinase Inhibition of this compound
Target KinaseIC50 (nM)Key Biological RoleTherapeutic IndicationReference
FAK1.6Cell adhesion, migration, proliferation, survivalSolid Tumors[1][2][5]
ALKData not publicly availableCell growth, proliferation, survivalALK-positive NSCLC[3][4]
Pyk2Data not publicly availableCell adhesion, migration, inflammationCancer, Inflammatory Diseases[1][2]
Table 2: On-Target Clinical Efficacy of this compound in ALK-Positive NSCLC (Phase 1)
Patient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)Reference
ALK TKI-naïve (n=39)64.1%15.9 months15.0 months[3][4]
Crizotinib-pretreated (n=21)33.3%6.73 months6.60 months[3][4]
Table 3: Off-Target Effects (Treatment-Related Adverse Events in >20% of Patients; Phase 1)
Adverse EventFrequency (%)Grade ≥3 Frequency (%)Potential Off-Target Kinase/PathwayReference
Diarrhea71.93.1EGFR, other kinases[3][4]
Serum creatinine elevated45.31.6N/A (Renal function)[3][4]
Aspartate aminotransferase elevated39.1N/AN/A (Liver function)[3][4]
Nausea37.5N/AN/A (Gastrointestinal)[3][4]
Vomiting35.9N/AN/A (Gastrointestinal)[3][4]
Alanine aminotransferase elevated34.4N/AN/A (Liver function)[3][4]
γ-glutamyl transpeptidase elevated32.87.8N/A (Liver function)[3][4]
Hyperuricemia31.25N/AN/A (Metabolic)[3][4]
Weight loss28.1N/AN/A (Metabolic)[3][4]
Abdominal pain26.6N/AN/A (Gastrointestinal)[3][4]
Hypertriglyceridemia23.4N/AN/A (Metabolic)[3][4]
Proteinuria21.9N/AN/A (Renal function)[3][4]

Note: The potential off-target kinases listed are speculative and based on known side effects of other kinase inhibitors. A comprehensive kinase panel for this compound is required for definitive correlation.

Signaling Pathway Diagrams

On_Target_Signaling_Pathways cluster_ALK ALK Signaling cluster_FAK FAK Signaling ALK Activated ALK PI3K PI3K/Akt ALK->PI3K JAK_STAT JAK/STAT ALK->JAK_STAT RAS_MEK_ERK RAS/MEK/ERK ALK->RAS_MEK_ERK FAK Activated FAK Cell_Survival Cell Survival FAK->Cell_Survival Cell_Proliferation Cell Proliferation FAK->Cell_Proliferation Cell_Migration Cell Migration FAK->Cell_Migration This compound This compound This compound->ALK Inhibition This compound->FAK Inhibition

Caption: On-target signaling pathways inhibited by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (FAK)

A definitive, detailed public protocol for the specific in vitro kinase assay used to determine the IC50 of this compound against FAK is not available. However, a general methodology for such an assay is as follows:

  • Reagents and Materials:

    • Recombinant human FAK enzyme.

    • Specific peptide substrate for FAK.

    • ATP (Adenosine triphosphate).

    • This compound (serial dilutions).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent).

    • Microplates (e.g., 384-well).

  • Procedure:

    • A solution of the FAK enzyme and its specific substrate is prepared in the kinase assay buffer.

    • Serial dilutions of this compound are added to the wells of the microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ALK-Positive NSCLC Xenograft Model

Specific details of the xenograft models used in the preclinical evaluation of this compound are not publicly available.[3] A representative protocol for establishing and utilizing such a model is outlined below:

  • Cell Lines and Animals:

    • Human ALK-positive NSCLC cell line (e.g., H3122, NCI-H2228).

    • Immunocompromised mice (e.g., NOD-SCID, athymic nude mice), typically 6-8 weeks old.

  • Tumor Implantation:

    • The selected ALK-positive NSCLC cells are cultured and harvested.

    • A specific number of cells (e.g., 5 x 10^6) are resuspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Tumor growth is monitored regularly by caliper measurements.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

    • This compound is administered orally at various doses, once or twice daily. The control group receives the vehicle.

    • Treatment continues for a specified period (e.g., 21-28 days).

  • Efficacy Evaluation:

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamics, histology).

    • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group.

Discussion of On-Target vs. Off-Target Effects

On-Target Effects:

This compound's primary on-target efficacy stems from its potent inhibition of ALK and FAK.[1][2] In ALK-rearranged NSCLC, the inhibition of the constitutively active ALK fusion protein blocks downstream signaling through the PI3K/Akt, JAK/STAT, and RAS/MEK/ERK pathways, leading to the suppression of tumor cell proliferation and survival.[3] The clinical data from the phase 1 trial demonstrates robust anti-tumor activity in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC patients, validating its on-target engagement and therapeutic benefit.[3][4]

The potent inhibition of FAK suggests a broader anti-cancer potential for this compound. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with poor prognosis in several cancers. By inhibiting FAK, this compound can potentially disrupt tumor invasion and metastasis.

Off-Target Effects:

A comprehensive understanding of this compound's off-target profile is currently limited by the lack of a publicly available, broad kinase selectivity panel. The reported treatment-related adverse events (TRAEs) in the phase 1 clinical trial provide the primary source of information on its off-target effects in humans.[3][4]

The high incidence of gastrointestinal side effects, such as diarrhea, nausea, and vomiting, is common with many tyrosine kinase inhibitors and may be attributed to the inhibition of other kinases, such as EGFR, which are involved in maintaining the gastrointestinal mucosa. The observed elevations in liver enzymes and serum creatinine suggest potential effects on liver and kidney function, which warrant careful monitoring.

It is crucial to note that clinical adverse events can be a result of complex physiological responses and may not always be directly attributable to the inhibition of a single off-target kinase. Further preclinical studies, including comprehensive kinome scanning, are necessary to elucidate the precise molecular off-targets of this compound and to correlate these with the observed clinical side effects.

Conclusion

This compound is a promising multi-kinase inhibitor with potent on-target activity against ALK and FAK, translating to significant clinical efficacy in ALK-positive NSCLC. The current understanding of its off-target effects is primarily based on clinical adverse events. While manageable, these side effects highlight the need for a more comprehensive preclinical characterization of its kinase selectivity to fully understand its therapeutic index and to guide its future clinical development and potential combination therapies. The availability of a detailed kinome scan would be invaluable for a more precise comparative analysis of its on-target versus off-target effects.

References

Safety Operating Guide

Proper Disposal of Conteltinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Conteltinib (CT-707), a potent multi-kinase inhibitor used in cancer research. Adherence to these protocols is imperative to minimize exposure risks and ensure regulatory compliance.

For the safe disposal of this compound, it is crucial to follow guidelines established for cytotoxic and antineoplastic agents.[1][2] All waste materials contaminated with this compound must be treated as hazardous chemical waste and segregated from other laboratory waste streams.[3]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, personnel must be equipped with appropriate PPE to prevent accidental exposure. This includes:

  • Double chemotherapy gloves

  • A solid-front barrier gown

  • Safety glasses or a full-face shield[4]

Waste Segregation and Disposal Procedures

This compound waste is categorized into two primary types: non-trace (bulk) and trace chemotherapy waste. Each category has specific disposal requirements.

1. Non-Trace (Bulk) Chemotherapy Waste

This category includes materials heavily contaminated with this compound, such as:

  • Unused or expired this compound powder or solutions

  • Containers with visible residue or pourable amounts of liquid

  • Materials used to clean up significant spills

Disposal Protocol for Non-Trace Waste:

  • Containment: Place all non-trace waste into a designated, leak-proof hazardous waste container, typically a black RCRA (Resource Conservation and Recovery Act) container.[1]

  • Labeling: Clearly label the container with a hazardous waste tag, identifying the contents as "Hazardous Waste," listing "this compound," and noting the accumulation start date.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[3] Do not dispose of non-trace waste in biohazard or regular trash.

2. Trace Chemotherapy Waste

This category includes items with residual, incidental contamination, such as:

  • Empty vials, syringes, and IV bags

  • Contaminated personal protective equipment (gloves, gowns)

  • Pipette tips and other disposable labware

Disposal Protocol for Trace Waste:

  • Sharps: Dispose of all contaminated sharps (needles, syringes, glass vials) directly into a designated yellow chemotherapy sharps container.[3] Do not recap needles.

  • Non-Sharps: Place all other contaminated items, such as gloves, gowns, and plasticware, into a designated yellow chemotherapy waste bag or container.[1]

  • Disposal: Once full, seal the containers and arrange for disposal through your institution's hazardous or medical waste program, which typically involves incineration.[3]

The following table summarizes the waste categories and corresponding disposal containers:

Waste TypeExamplesDisposal Container
Non-Trace (Bulk) Waste Unused/expired drug, containers with liquid, spill cleanup materialsBlack RCRA Hazardous Waste Container
Trace Sharps Waste Empty vials, used syringes and needlesYellow Chemotherapy Sharps Container
Trace Non-Sharps Waste Contaminated gloves, gowns, labwareYellow Chemotherapy Waste Bag/Container

Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the area:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, a gown, and eye protection.

  • Containment: For liquid spills, gently cover with an absorbent material to avoid splashing. For powder spills, carefully cover with damp absorbent pads. DO NOT dry wipe powders.

  • Cleanup: Collect all contaminated materials and place them in the non-trace (black) hazardous waste container.

  • Decontamination: Clean the spill area three times with a detergent wipe, discarding the wipe into the hazardous waste container after each cleaning.[6]

  • Reporting: Report the spill to your institution's EH&S department.

Decision-Making for this compound Waste Disposal

The following diagram illustrates the workflow for proper segregation and disposal of this compound waste.

Conteltinib_Disposal_Workflow This compound Waste Disposal Workflow start Contaminated Material (this compound) is_liquid Is there pourable liquid or visible residue? start->is_liquid is_sharp Is the item a sharp? is_liquid->is_sharp No non_trace_waste Non-Trace (Bulk) Waste is_liquid->non_trace_waste Yes trace_sharps_waste Trace Sharps Waste is_sharp->trace_sharps_waste Yes trace_non_sharps_waste Trace Non-Sharps Waste is_sharp->trace_non_sharps_waste No black_container Place in Black RCRA Hazardous Waste Container non_trace_waste->black_container yellow_sharps_container Place in Yellow Chemo Sharps Container trace_sharps_waste->yellow_sharps_container yellow_bag Place in Yellow Chemo Waste Bag/Container trace_non_sharps_waste->yellow_bag ehs_pickup Arrange for EH&S Pickup black_container->ehs_pickup yellow_sharps_container->ehs_pickup yellow_bag->ehs_pickup

Caption: Workflow for segregating this compound waste.

It is important to note that specific disposal regulations may vary by institution and locality. Always consult your organization's specific safety data sheets (SDS), standard operating procedures (SOPs), and EH&S guidelines to ensure full compliance.[1][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.